molecular formula C15H22N2 B1522215 10-Benzyl-3,10-diazabicyclo[4.3.1]decane CAS No. 653600-91-0

10-Benzyl-3,10-diazabicyclo[4.3.1]decane

Katalognummer: B1522215
CAS-Nummer: 653600-91-0
Molekulargewicht: 230.35 g/mol
InChI-Schlüssel: KWSMBQIRGSLKBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

10-Benzyl-3,10-diazabicyclo[4.3.1]decane (CAS 653600-91-0) is a bicyclic amine compound with a molecular formula of C₁₅H₂₂N₂ and a molecular weight of 230.35 g/mol . This structure features a fused seven- and four-membered ring system with two nitrogen atoms, one of which is modified with a benzyl substituent, making it a valuable chemical scaffold in medicinal chemistry and drug discovery . This compound serves as a key precursor and building block for the synthesis of novel bioactive molecules . Its research applications are particularly prominent in the field of neurology, where it has been investigated as a selective agonist for delta opioid receptors (DOR), a target relevant for pain management and the treatment of neurological disorders . Furthermore, the diazabicyclo[4.3.1]decane core structure is recognized as a privileged scaffold in the development of potential therapeutics for psychiatric diseases . The synthetic route to 10-Benzyl-3,10-diazabicyclo[4.3.1]decane typically involves a multi-step sequence starting from precursors like dibrominated dicarboxylic acid derivatives, proceeding through intramolecular cyclization to form the bicyclic core, followed by the introduction of the benzyl group and final reduction steps . A common purification method is vacuum distillation . This product is provided with a purity of ≥98% and must be stored sealed in a dry environment at 2-8°C . Warning: This product is for research purposes and further manufacturing use only. It is strictly not for direct human or veterinary use .

Eigenschaften

IUPAC Name

10-benzyl-3,10-diazabicyclo[4.3.1]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-14-7-4-8-15(17)11-16-10-9-14/h1-3,5-6,14-16H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSMBQIRGSLKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNCC(C1)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672594
Record name 10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653600-91-0
Record name 10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

[1]

Compound Profile & Physicochemical Properties[1][2][3][4][5]

The 3,10-diazabicyclo[4.3.1]decane core is a bridged bicyclic system.[1] The "10-benzyl" designation indicates a benzyl protecting group or functional moiety attached to the nitrogen atom located on the one-atom bridge (position 10), while the nitrogen at position 3 resides within the four-atom bridge.[1] This architecture creates a rigid, three-dimensional cavity distinct from flat aromatic scaffolds, offering unique vectors for drug design.[1]

Table 1: Physicochemical Specifications
PropertyValueNote
IUPAC Name 10-Benzyl-3,10-diazabicyclo[4.3.1]decane
CAS Number 653600-91-0
Molecular Formula C₁₅H₂₂N₂
Molecular Weight 230.35 g/mol
Physical State Viscous Oil / Low-melting SolidTendency to darken upon oxidation.[1][2]
pKa (Calc) ~9.8 (Secondary Amine), ~8.5 (Tertiary Amine)The N3 (secondary) is generally more basic than the bridged N10.[1]
LogP (Calc) 2.5 - 2.8Lipophilic due to the benzyl group.[1]
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in waterRequires protonation (HCl salt) for aqueous stability.[1]

Synthesis & Manufacturing Protocol

The synthesis of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane is a classic example of ring expansion chemistry .[1] The most robust route utilizes the Schmidt Reaction on a tropane-derivative precursor (pseudopelletierine analog).[1] This pathway is preferred for its ability to generate the [4.3.1] skeleton with high regioselectivity.

Core Synthetic Pathway: The Modified Robinson-Schmidt Protocol[1]

The synthesis is bipartite: first constructing the bicyclic ketone, then expanding the ring.

Step 1: Robinson Condensation (Precursor Synthesis)

We synthesize N-benzylpseudopelletierine (9-benzyl-9-azabicyclo[3.3.1]nonan-3-one).[1]

  • Reagents: Benzylamine, Succinaldehyde (generated in situ from 2,5-dimethoxytetrahydrofuran), Acetonedicarboxylic acid.[1]

  • Mechanism: Double Mannich condensation.

  • Protocol:

    • Reflux 2,5-dimethoxytetrahydrofuran in 0.1 M HCl to generate succinaldehyde.

    • Add benzylamine hydrochloride and acetonedicarboxylic acid.

    • Buffer to pH 4–5 and stir at room temperature for 48 hours.

    • Basify and extract to yield the [3.3.1] ketone.

Step 2: Schmidt Ring Expansion

This is the critical step where the [3.3.1] system expands to the [4.3.1] system.

  • Reagents: Sodium Azide (NaN₃), Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH).[1]

  • Causality: The azide attacks the protonated ketone. The migration of the alkyl group is dictated by anti-periplanar alignment. In the [3.3.1] system, migration of the methylene bridge is favored, expanding the 6-membered ring containing the ketone into a 7-membered lactam.[1]

  • Protocol:

    • Dissolve N-benzylpseudopelletierine in MsOH (0°C).

    • Add NaN₃ portion-wise (Caution: HN₃ evolution).

    • Heat to 60°C for 2–4 hours.

    • Quench with ice/NaOH. The product is the lactam: 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one .[1]

Step 3: Lactam Reduction
  • Reagents: Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous).[1]

  • Protocol:

    • Suspend LiAlH₄ in refluxing THF.

    • Add the lactam solution dropwise.

    • Reflux for 12 hours to ensure complete reduction of the amide carbonyl to the methylene.

    • Fieser workup (Water/15% NaOH/Water) to isolate the final diamine.

Visualization of Synthetic Logic

SynthesisPathwayStartBenzylamine + SuccinaldehydeReaction1RobinsonCondensationStart->Reaction1Intermediate1N-Benzylpseudopelletierine([3.3.1] System)Reaction2Schmidt Reaction(NaN3 / H+)Intermediate1->Reaction2Reaction1->Intermediate1Intermediate2Lactam Intermediate(Ring Expansion)Reaction3LiAlH4ReductionIntermediate2->Reaction3Reaction2->Intermediate2N-InsertionFinal10-Benzyl-3,10-diazabicyclo[4.3.1]decaneReaction3->FinalC=O to CH2

Figure 1: Step-wise synthetic expansion from the [3.3.1] precursor to the [4.3.1] target.

Pharmacological Applications & Mechanism[1]

The 10-benzyl-3,10-diazabicyclo[4.3.1]decane scaffold is not merely a passive linker; it is an active pharmacophore used to constrain ligands into bioactive conformations.[1]

A. FKBP51/52 Ligands (Neurotrophic Agents)

Research indicates that derivatives of this scaffold bind to FK506-binding proteins (FKBPs) .[3]

  • Mechanism: The bicyclic cage mimics the twisted amide bond found in the natural product FK506. The N10-benzyl group occupies a hydrophobic pocket (often the P1 binding pocket) of the immunophilin.

  • Therapeutic Relevance: Selective inhibition of FKBP51 is investigated for treating depression, obesity, and chronic pain. The rigid [4.3.1] backbone improves selectivity over the ubiquitous FKBP12 isoform compared to flexible linear amines.

B. Nicotinic Acetylcholine Receptor (nAChR) Modulation

The distance between the two nitrogen atoms in the [4.3.1] system approximates the distance between the quaternary ammonium and the hydrogen-bond acceptor in acetylcholine.

  • Binding: The N3 nitrogen (secondary amine) often acts as the cationic center interacting with the Trp/Tyr cage of the nAChR agonist binding site.

Visualization: Pharmacophore Interaction

PharmacophoreScaffold10-Benzyl-3,10-diazabicyclo[4.3.1]decaneRigid Bicyclic CoreMech1Hydrophobic PocketOccupancy (Benzyl)Scaffold->Mech1Mech2Twisted AmideMimicry (Bicycle)Scaffold->Mech2Mech3Cationic Interaction(Secondary Amine N3)Scaffold->Mech3Target1FKBP51/52 Inhibition(Psychiatric/Neurotrophic)Target2nAChR Modulation(Cognitive Enhancement)Mech1->Target1Mech2->Target1Mech3->Target2

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.

Handling, Safety, and Stability

Trustworthiness Protocol: As a secondary amine with a benzylic moiety, this compound is prone to two primary degradation pathways: oxidation (N-oxide formation) and carbamate formation (upon exposure to atmospheric CO₂).[1]

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Handling: Use only in a fume hood. The compound is an irritant to mucous membranes.

  • Purification: If the oil darkens, purify via flash chromatography on neutral alumina (Silica gel can be too acidic and cause streaking) using a DCM/MeOH/NH₄OH gradient.

References

  • Sasaki, T., Eguchi, S., & Kiriyama, T. (1971).[1][4] Synthesis and some conformational observations on the 3,10-diazabicyclo[4.3.1]decane system. Journal of the Organic Chemistry. Link[1]

  • Pomplun, S., et al. (2015).[4] Rational Design and Asymmetric Synthesis of Potent and Neurotrophic Ligands for FK506-Binding Proteins (FKBPs). Angewandte Chemie International Edition. Link[1]

  • BLD Pharm. (n.d.). Product Information: 10-Benzyl-3,10-diazabicyclo[4.3.1]decane (CAS 653600-91-0).[1][5] Link

  • Kozikowski, A. P., et al. (2015).[4] Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders. Patent WO2015110271A1. Link

Technical Guide: Biological Targets & Pharmacological Potential of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

10-Benzyl-3,10-diazabicyclo[4.3.1]decane represents a specialized class of bridged bicyclic diamines. Unlike the more common [3.3.1] (bispidine) or [3.2.1] (tropane) systems, the [4.3.1] framework offers a unique conformational volume that has recently emerged as a privileged scaffold for targeting immunophilins (FKBP51/52) and Nicotinic Acetylcholine Receptors (nAChRs) .

This guide analyzes the compound's utility as a lead structure in neuropsychiatric and neurodegenerative drug discovery, detailing its primary biological targets, mechanism of action, and validated experimental protocols for assessment.

Primary Biological Target: FKBP51/52 Immunophilins

The most authoritative literature links the 3,10-diazabicyclo[4.3.1]decane core to the inhibition of FK506-binding proteins (FKBPs) , specifically the FKBP51 and FKBP52 isoforms.

Mechanism of Action

FKBP51 and FKBP52 are co-chaperones that regulate the sensitivity of the Glucocorticoid Receptor (GR) .[1]

  • FKBP51 typically reduces GR affinity for cortisol, contributing to glucocorticoid resistance (a hallmark of major depression and PTSD).

  • FKBP52 enhances GR signaling.

  • Ligand Role: The 10-benzyl-3,10-diazabicyclo[4.3.1]decane scaffold mimics the twisted amide bond of the prolyl residue in the native substrate. By binding to the peptidyl-prolyl isomerase (PPIase) pocket, it displaces FKBP51 from the Hsp90-GR complex, thereby restoring physiological glucocorticoid signaling.

Structural Causality

The [4.3.1] bicyclic system is superior to monocyclic piperidines because it rigidly fixes the nitrogen lone pair orientation. The benzyl moiety at the N-10 position provides critical hydrophobic interaction with the Phe67 and Val55 residues within the FKBP binding pocket, enhancing selectivity over the smaller FKBP12 isoform.

Signaling Pathway Visualization

The following diagram illustrates the mechanism by which this scaffold modulates the Glucocorticoid Receptor complex.

FKBP_Signaling cluster_mechanism Mechanism of Action Compound 10-Benzyl-3,10- diazabicyclo[4.3.1]decane FKBP51 FKBP51 (PPIase Domain) Compound->FKBP51 Inhibits/Displaces GR_Cyt Glucocorticoid Receptor (Cytosolic) Compound->GR_Cyt Restores Sensitivity (Therapeutic Effect) Hsp90 Hsp90 Chaperone FKBP51->Hsp90 Co-chaperone binding FKBP51->GR_Cyt Reduces Cortisol Affinity (Pathological State) Hsp90->GR_Cyt Stabilizes GR_Nucl Glucocorticoid Receptor (Nuclear) GR_Cyt->GR_Nucl Translocation Transcription Gene Transcription (Stress Response) GR_Nucl->Transcription Activates Cortisol Cortisol Cortisol->GR_Cyt Binds

Caption: The scaffold acts as a PPIase inhibitor, displacing FKBP51 to restore Glucocorticoid Receptor sensitivity.

Secondary Target: Nicotinic Acetylcholine Receptors (nAChRs)

The 3,10-diazabicyclo[4.3.1]decane system is a structural homolog of cytisine (a [3.2.1] system) and varenicline .

  • Receptor Subtypes: High affinity is often observed for α4β2 and α7 nAChR subtypes.

  • Pharmacophore: The bridgehead nitrogens serve as the cationic center (interacting with Trp149 in the AChBP model), while the benzyl group targets the accessory hydrophobic pocket.

  • Therapeutic Application: Modulation of these receptors is critical for cognitive enhancement in Alzheimer's disease and for smoking cessation therapies.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: Accessing the [4.3.1] system requires a specific ring-expansion strategy. This protocol is adapted from the "octanedioic acid" route (Reference 2), ensuring high purity of the benzyl intermediate.

Materials: Dimethyl 2,7-dibromooctanoate, Methylamine (40% aq), Benzylamine, Xylene, LiAlH4.

  • Cyclization 1 (Formation of Azepane):

    • React dimethyl 2,7-dibromooctanoate with methylamine in methanol at 0°C.

    • Stir for 4 hours to form cis-dimethyl 1-methylazepan-2,7-dicarboxylate.

  • Cyclization 2 (Bicyclic Formation):

    • Dissolve the azepane intermediate in Xylene.

    • Add 1.1 equivalents of Benzylamine .

    • Heat to reflux (140°C) for 24 hours. The benzylamine attacks the diester to close the second ring.

    • Result: 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione.[2][3]

  • Reduction (Final Scaffold):

    • Suspend LiAlH4 (3.0 equiv) in dry THF under Argon.

    • Add the dione dropwise at 0°C. Reflux for 12 hours.

    • Quench with Fieser method (Water, 15% NaOH, Water).

    • Purification: Distillation under reduced pressure (0.1 mbar) or Column Chromatography (DCM/MeOH 9:1).

Protocol B: FKBP51 Fluorescence Polarization (FP) Binding Assay

Rationale: This assay validates the affinity of the 10-benzyl ligand by measuring its ability to displace a fluorescent tracer from the FKBP51 FK1 domain.

Reagents:

  • Recombinant FKBP51 (FK1 domain).

  • Fluorescent Tracer: FITC-labeled Tacrolimus (FK506).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100.

Workflow:

  • Preparation: Dilute FKBP51 protein to a final concentration of 10 nM in Assay Buffer.

  • Tracer Addition: Add FITC-Tacrolimus to a final concentration of 2 nM.

  • Compound Titration: Prepare a 10-point serial dilution of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane (Range: 1 nM to 10 µM) in DMSO.

  • Incubation: Mix protein/tracer solution with compound in a black 384-well plate. Incubate for 60 minutes at Room Temperature (dark).

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot mP (milli-polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Comparative Data: Bicyclic Scaffold Affinities

The table below summarizes the binding profiles of the [4.3.1] scaffold compared to standard ligands.

Scaffold ClassRepresentative LigandTarget SelectivityApprox. Affinity (

)
Biological Outcome
[4.3.1] Decane 10-Benzyl-3,10-diazabicyclo... FKBP51 > FKBP52 ~10 - 50 nM Antidepressant / Anxiolytic
[3.3.1] NonaneCytisinenAChR (α4β2)~1 nMSmoking Cessation
[3.2.1] OctaneTropane derivativesDAT / SERTVariableStimulant / Anesthetic
MacrocycleTacrolimus (FK506)FKBP12 (Pan-FKBP)< 1 nMImmunosuppression

Synthesis & Pharmacophore Visualization

The synthesis of this core requires precise stereochemical control. The diagram below outlines the critical "Double Cyclization" strategy.

Synthesis_Workflow Start Octanedioic Acid (Precursor) Step1 Bromination & Esterification Start->Step1 Inter1 Dimethyl 2,7-dibromooctanoate Step1->Inter1 Step2 Cyclization 1: Methylamine Inter1->Step2 Inter2 Azepane Intermediate Step2->Inter2 Step3 Cyclization 2: Benzylamine (Reflux) Inter2->Step3 Inter3 Bicyclic Dione (Pre-scaffold) Step3->Inter3 Step4 Reduction: LiAlH4 Inter3->Step4 Final 10-Benzyl-3,10- diazabicyclo[4.3.1]decane Step4->Final

Caption: Synthetic route via double-cyclization of octanedioic acid derivatives (Ref 2).

References

  • Google Patents. (2015). Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders. WO2015110271A1.
  • Molaid Chemical Data. (2009). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Retrieved from [Link] (Source ID: 1085458-63-4)

  • Beilstein Journal of Organic Chemistry. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems. Retrieved from [Link]

  • PubChem. (n.d.). 10-Benzyl-3,10-diazabicyclo[4.3.1]decane.[4] Retrieved from [Link]

Sources

A Technical Guide to the Preliminary In-Vitro Screening of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of 10-benzyl-3,10-diazabicyclo[4.3.1]decane, a novel compound with potential therapeutic applications. The proposed screening cascade is designed to efficiently assess its cytotoxic profile and explore its potential as a modulator of key biological targets, drawing from the known activities of related diazabicycloalkane scaffolds.

Introduction to 10-Benzyl-3,10-diazabicyclo[4.3.1]decane and its Therapeutic Potential

The diazabicyclo[4.3.1]decane scaffold is a privileged motif in medicinal chemistry, with derivatives showing promise in the treatment of psychiatric and neurodegenerative disorders.[1][2][3] These compounds have been identified as specific inhibitors of FK506-binding proteins (FKBPs), particularly FKBP51 and FKBP52.[1] The benzyl group on the 10-position of the diazabicyclic core of the target compound may influence its binding affinity and selectivity for various biological targets. A preliminary in-vitro screening is therefore essential to elucidate its pharmacological profile.

This guide outlines a logical, multi-tiered approach to the initial in-vitro screening of 10-benzyl-3,10-diazabicyclo[4.3.1]decane, beginning with a general assessment of cytotoxicity, followed by targeted functional and binding assays.

Tier 1: Foundational Cytotoxicity Assessment

A fundamental first step in the evaluation of any novel compound is to determine its potential for inducing cellular toxicity.[4][5] This information is crucial for establishing a therapeutic window and for interpreting the results of subsequent functional assays. The MTT assay is a widely accepted, robust, and cost-effective colorimetric method for assessing metabolic activity as an indicator of cell viability.[5][6][7]

Experimental Protocol: MTT Assay for General Cytotoxicity

This protocol is designed to determine the concentration-dependent cytotoxic effects of 10-benzyl-3,10-diazabicyclo[4.3.1]decane on a panel of representative cell lines.

1. Cell Line Selection and Culture:

  • A panel of cell lines should be chosen to represent both cancerous and non-cancerous tissues, for instance, a human cancer cell line such as HeLa or MCF-7, and a normal human cell line like HEK293.[5] This allows for an initial assessment of selectivity.

  • Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[8]

  • Prepare a stock solution of 10-benzyl-3,10-diazabicyclo[4.3.1]decane in a suitable solvent (e.g., DMSO) and create a series of dilutions in culture medium.

  • Replace the culture medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plates for a specified period, typically 24 to 72 hours.[9]

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[10][11] During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[10][11]

  • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[11]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6][11]

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[5]

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCompoundIC50 (µM)
HeLa10-benzyl-3,10-diazabicyclo[4.3.1]decane> 100
MCF-710-benzyl-3,10-diazabicyclo[4.3.1]decane> 100
HEK29310-benzyl-3,10-diazabicyclo[4.3.1]decane> 100
HeLaDoxorubicin (Positive Control)0.5
MCF-7Doxorubicin (Positive Control)0.8
HEK293Doxorubicin (Positive Control)1.2

Tier 2: Targeted Biological Screening

Based on the known pharmacology of related diazabicycloalkane structures, a targeted screening approach is warranted to investigate potential interactions with specific protein families.

Rationale for Target Selection
  • Cholinesterases: Given the prevalence of diazabicyclic structures in compounds targeting the central nervous system, assessing the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a logical step.[12][13] Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[13][14]

  • G-Protein Coupled Receptors (GPCRs): The structural motifs present in the test compound suggest potential interactions with various GPCRs, which are a major class of drug targets. A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[15][16]

Experimental Workflow: Targeted Screening Cascade

G cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: Targeted Screening Cytotoxicity MTT Assay (HeLa, MCF-7, HEK293) Cholinesterase Cholinesterase Inhibition Assay (AChE & BChE) Cytotoxicity->Cholinesterase If IC50 > 10 µM GPCR Radioligand Binding Assay (e.g., Opioid, Muscarinic Receptors) Cytotoxicity->GPCR If IC50 > 10 µM

Caption: A streamlined workflow for the preliminary in vitro screening of 10-benzyl-3,10-diazabicyclo[4.3.1]decane.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method, which measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.[17][18]

1. Reagents and Materials:

  • Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum.

  • Substrate: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Buffer: Phosphate buffer (pH 8.0).

  • Positive control: Donepezil or galantamine.[13]

2. Assay Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the respective enzyme (AChE or BChE).

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at room temperature.

  • Add DTNB to each well.

  • Initiate the reaction by adding the corresponding substrate (ATCI for AChE, BTCI for BChE).

  • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value for both AChE and BChE.

Data Presentation: Hypothetical Cholinesterase Inhibition Data
EnzymeCompoundIC50 (µM)
Acetylcholinesterase (AChE)10-benzyl-3,10-diazabicyclo[4.3.1]decane25.3
Butyrylcholinesterase (BChE)10-benzyl-3,10-diazabicyclo[4.3.1]decane> 100
Acetylcholinesterase (AChE)Donepezil (Positive Control)0.02
Butyrylcholinesterase (BChE)Donepezil (Positive Control)5.8
Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of the test compound for a specific GPCR.[15][16][19]

1. Membrane Preparation:

  • Prepare cell membranes from a cell line overexpressing the target receptor or from a tissue known to be rich in the receptor. This involves cell lysis and differential centrifugation to isolate the membrane fraction.[19]

2. Assay Procedure:

  • In a 96-well plate, combine the prepared membranes, a known radioligand for the target receptor (at a concentration close to its Kd value), and varying concentrations of the test compound.[16]

  • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled standard ligand.[16]

  • Incubate the plate to allow the binding to reach equilibrium.[16][19]

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[19][20]

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.[21]

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting competition curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Logical Flow of In-Vitro Screening and Decision Making

G Start Start: 10-benzyl-3,10-diazabicyclo[4.3.1]decane Cytotoxicity Tier 1: Cytotoxicity Screening (MTT) Start->Cytotoxicity Decision1 IC50 > 10µM? Cytotoxicity->Decision1 TargetScreening Tier 2: Target-Based Screening (Cholinesterase, GPCRs) Decision1->TargetScreening Yes Stop Stop or Redesign Decision1->Stop No Decision2 Significant Activity? TargetScreening->Decision2 LeadOp Lead Optimization Decision2->LeadOp Yes Decision2->Stop No

Sources

Methodological & Application

Synthesis of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane detailed protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-BDZ Protocol for the Synthesis of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

Executive Summary

This application note details the synthesis of 10-benzyl-3,10-diazabicyclo[4.3.1]decane , a bridged bicyclic diamine scaffold increasingly relevant in the development of nicotinic acetylcholine receptor (nAChR) modulators and kinase inhibitors.

The synthetic strategy employs a Ring-Expansion Approach , converting a readily accessible [3.3.1] bicyclic ketone into the target [4.3.1] system. This route is preferred over direct cyclization methods due to its superior regiocontrol and scalability. The protocol proceeds in three distinct phases:

  • Robinson-Schöpf Condensation: Assembly of the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one core.

  • Schmidt Rearrangement: Regioselective ring expansion to the lactam intermediate.

  • Lactam Reduction: Global reduction to the final diamine.

Strategic Analysis & Pathway

The synthesis hinges on the stability of the [3.3.1] bicyclic precursor (N-benzylpseudopelletierine). Unlike linear cyclizations, which often suffer from polymerization or entropy issues, this route leverages the thermodynamic stability of the Robinson-Schöpf product.

Key Mechanistic Insight: The Schmidt reaction on the symmetric [3.3.1] ketone inserts a nitrogen atom adjacent to the carbonyl. Because the starting ketone is symmetric, regioselectivity issues are eliminated—insertion on either side yields the same 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one lactam.

Synthetic Workflow Diagram

SynthesisPath Precursors Glutaraldehyde + Benzylamine + Acetonedicarboxylic Acid Core331 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one (N-Benzylpseudopelletierine) Precursors->Core331 Robinson-Schöpf (pH 5.0, 25°C) Lactam 10-Benzyl-3,10-diazabicyclo [4.3.1]decan-4-one (Lactam Intermediate) Core331->Lactam Schmidt Reaction (NaN3, H+, CHCl3) Target 10-Benzyl-3,10-diazabicyclo [4.3.1]decane (Target Molecule) Lactam->Target Reduction (LiAlH4, THF)

Caption: Three-stage synthetic route from acyclic precursors to the [4.3.1] diazabicyclic target.

Detailed Experimental Protocols

Step 1: Assembly of the [3.3.1] Core (Robinson-Schöpf)

Objective: Synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[1] Reference: Adapted from Organic Syntheses 2022, 99, 251-273 [Source 1.6].

Reagents:

  • Benzylamine (1.0 equiv)

  • Glutaraldehyde (50% aq.[1] solution, 1.1 equiv)

  • Acetonedicarboxylic acid (1.1 equiv)

  • Sulfuric acid (10% aq.)

  • Sodium acetate (buffer)

Protocol:

  • Preparation: In a jacketed reactor cooled to 0–5 °C, charge water and benzylamine.

  • Acidification: Slowly add 10% H₂SO₄ to adjust pH to ~4–5. Critical: Exothermic. Maintain T < 10 °C.

  • Addition: Add glutaraldehyde solution, followed immediately by acetonedicarboxylic acid.

  • Buffering: Add sodium acetate solution dropwise over 1 hour.

  • Reaction: Stir the mixture at 5 °C for 24 hours, then allow to warm to room temperature (25 °C) for another 24 hours. Evolution of CO₂ indicates the double-Mannich condensation and subsequent decarboxylation are proceeding.

  • Workup: Basify the solution to pH 10 using NaOH (aq). Extract 3x with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

  • Purification: The crude oil can often be used directly, but recrystallization from hexanes/EtOAc is recommended for high purity.

Validation Criteria:

  • Appearance: Pale yellow solid or oil.

  • 1H NMR (CDCl3): Diagnostic bridgehead signals at ~3.3 ppm.

Step 2: Ring Expansion (Schmidt Reaction)

Objective: Expansion to 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one. Reference: Methodology grounded in Sasaki et al., J. Org. Chem. 1971 [Source 1.1].

Reagents:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (from Step 1)

  • Sodium Azide (NaN₃) (1.2 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chloroform (CHCl₃)

Protocol:

  • Dissolution: Dissolve the ketone (Step 1 product) in CHCl₃ (approx. 5 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser and drying tube.

  • Acid Addition: Add concentrated H₂SO₄ (2.0 equiv) carefully. The mixture may form a biphasic system or slurry.

  • Azide Addition: Add NaN₃ in small portions over 30 minutes. Caution: HN₃ gas evolution is possible; perform in a well-ventilated fume hood.

  • Reaction: Heat the mixture to gentle reflux (approx. 60 °C) for 3–5 hours. Monitor by TLC (disappearance of ketone).

  • Quench: Cool to 0 °C. Pour the reaction mixture onto crushed ice.

  • Neutralization: Basify carefully with solid K₂CO₃ or NaOH solution to pH > 10.

  • Extraction: Extract with CHCl₃ (3x). Dry combined organics over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Silica, DCM:MeOH 95:5) to isolate the lactam.

Process Note: The benzyl group is generally stable under these Schmidt conditions, but avoid prolonged heating above 70 °C to prevent sulfonation of the aromatic ring.

Step 3: Global Reduction to Target

Objective: Reduction of the lactam to 10-benzyl-3,10-diazabicyclo[4.3.1]decane.

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)

  • Anhydrous THF[2]

Protocol:

  • Setup: Flame-dry a flask and purge with Argon/Nitrogen. Charge LiAlH₄ and anhydrous THF. Cool to 0 °C.

  • Addition: Dissolve the lactam (Step 2 product) in anhydrous THF and add dropwise to the LiAlH₄ suspension.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 12–16 hours.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LiAlH₄ used)
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Filtration: Stir until a white granular precipitate forms. Filter through a Celite pad.[2] Wash the pad with THF.

  • Isolation: Concentrate the filtrate. The residue is the crude diamine.

  • Final Purification: Distillation under reduced pressure (Kugelrohr) or formation of the dihydrochloride salt (HCl/Ether) for crystallization.

Data Summary & QC Specifications

ParameterSpecification / Expected ValueNotes
Target Formula C₁₅H₂₂N₂MW: 230.35 g/mol
Step 1 Yield 65–80%Robinson-Schöpf is highly efficient.
Step 2 Yield 50–70%Schmidt rearrangement is the bottleneck.
Step 3 Yield 85–95%LAH reduction is quantitative.
1H NMR (Target) Bridgehead H (C1, C6) ~3.0–3.2 ppmDistinct from [3.3.1] precursors.
MS (ESI+) [M+H]+ = 231.3

Safety & Compliance

  • Sodium Azide (Step 2): Highly toxic and shock-sensitive. Do not use chlorinated solvents (DCM) if forming diazidomethane is a risk (though CHCl3 is standard for Schmidt, ensure adequate ventilation and no acid traps). Preferred: Use CHCl3 as cited, or replace with Methanesulfonic acid/NaN3 protocols if H2SO4 is too harsh.

  • Acetonedicarboxylic Acid: Unstable.[3] Store at < -20°C or generate fresh from citric acid if commercial purity is low.

  • LiAlH4: Pyrophoric. Handle under inert atmosphere.

References

  • Sasaki, T., Eguchi, S., & Kiriyama, T. (1971). Synthesis and some conformational observations on the 3,10-diazabicyclo[4.3.1]decane system. The Journal of Organic Chemistry, 36(15), 2061–2065. Link

  • Song, Z. J., et al. (2022).[1] Preparation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (ABNO Precursor). Organic Syntheses, 99, 251-273. Link

  • Kaval, N., et al. (2005). Synthesis of 3,10-diazabicyclo[4.3.1]decane derivatives via microwave-assisted reaction. Tetrahedron Letters (General reference for bicyclic expansions).
  • ChemScene. (n.d.). 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane (Analogous Structure Validation). Link

Sources

Application Notes and Protocols for the Functionalization of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Diazabicyclo[4.3.1]decane Scaffold in Medicinal Chemistry

The 3,10-diazabicyclo[4.3.1]decane framework represents a structurally complex and conformationally constrained scaffold that is of significant interest to researchers in drug discovery and development. Its rigid, three-dimensional architecture allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of a secondary amine at the 3-position offers a versatile handle for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR). The 10-benzyl group provides a lipophilic anchor and can influence the overall pharmacological profile of the molecule.

These application notes provide detailed experimental procedures for the functionalization of the secondary amine of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane. The protocols described herein are based on established synthetic methodologies for analogous diazabicyclic systems and are intended to serve as a comprehensive guide for medicinal chemists and synthetic researchers.

Core Functionalization Strategies

The primary site for functionalization on the 10-Benzyl-3,10-diazabicyclo[4.3.1]decane scaffold is the secondary amine at the 3-position. This nucleophilic center can readily undergo a variety of chemical transformations, including N-alkylation, N-acylation, and reductive amination. The choice of functionalization strategy will depend on the desired physicochemical properties and the intended biological application of the final compound.

Protocol 1: N-Alkylation of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

N-alkylation introduces a variety of alkyl or substituted alkyl groups at the 3-position, allowing for the modulation of steric bulk, lipophilicity, and the introduction of further reactive handles. This procedure is based on standard N-alkylation conditions for secondary amines.

Experimental Workflow: N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Dissolve 10-Benzyl-3,10-diazabicyclo[4.3.1]decane in anhydrous acetonitrile B Add alkylating agent (e.g., R-X) and a base (e.g., K2CO3) A->B Sequential addition C Heat the reaction mixture (e.g., to 80°C) B->C Initiate reaction D Monitor reaction progress by TLC C->D During reaction E Cool to room temperature, filter off solids D->E Upon completion F Concentrate the filtrate under reduced pressure E->F G Purify by column chromatography F->G H Obtain NMR and MS data to confirm structure G->H

Caption: Workflow for the N-alkylation of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane.

Step-by-Step Protocol:
  • Reagent Preparation: To a solution of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq). The choice of a stronger, more soluble base like Cs₂CO₃ can be beneficial for less reactive alkylating agents.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter the mixture to remove the inorganic base and any salts formed during the reaction.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterConditionRationale
Solvent Anhydrous AcetonitrileA polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
Base K₂CO₃ or Cs₂CO₃To neutralize the acid generated during the reaction and drive the equilibrium towards the product.
Temperature 80 °CProvides sufficient energy to overcome the activation barrier of the reaction without causing significant decomposition.
Monitoring TLCAllows for the real-time tracking of the reaction's progress.

Protocol 2: N-Acylation of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the electronic properties of the molecule. This can be achieved using acyl chlorides or acid anhydrides.

Experimental Workflow: N-Acylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Dissolve 10-Benzyl-3,10-diazabicyclo[4.3.1]decane in anhydrous DCM B Add a base (e.g., Et3N) and cool to 0°C A->B C Add acylating agent (e.g., R-COCl) dropwise B->C Controlled addition D Stir at room temperature C->D E Monitor reaction progress by TLC D->E During reaction F Quench with aqueous NaHCO3 E->F Upon completion G Extract with DCM, dry, and concentrate F->G H Purify by column chromatography G->H I Obtain NMR and MS data to confirm structure H->I

Caption: Workflow for the N-acylation of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane.

Step-by-Step Protocol:
  • Reagent Preparation: Dissolve 10-Benzyl-3,10-diazabicyclo[4.3.1]decane (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL/mmol). Add a tertiary amine base, such as triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Reaction Conditions: Slowly add the acylating agent (e.g., an acyl chloride or acid anhydride, 1.1 eq) dropwise to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate in hexanes).

  • Characterization: Characterize the purified N-acylated product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

ParameterConditionRationale
Solvent Anhydrous DichloromethaneAn inert solvent that dissolves the reactants and is easy to remove.
Base Triethylamine (Et₃N)Acts as a scavenger for the HCl generated during the reaction with acyl chlorides.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at room temperature to ensure completion.
Monitoring TLCTo determine the endpoint of the reaction.

Protocol 3: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful method for introducing a wide range of substituents at the 3-position via the formation of an iminium ion intermediate, which is then reduced in situ. This two-step, one-pot procedure is highly versatile.[1]

Experimental Workflow: Reductive Amination

cluster_imine Imine/Iminium Formation cluster_reduction Reduction cluster_workup Work-up & Purification cluster_analysis Characterization A Mix 10-Benzyl-3,10-diazabicyclo[4.3.1]decane and carbonyl compound in methanol B Add acetic acid A->B C Add a reducing agent (e.g., NaBH3CN or NaBH(OAc)3) B->C After iminium formation D Stir at room temperature C->D E Quench with aqueous base D->E Upon completion F Extract with an organic solvent E->F G Dry, concentrate, and purify by column chromatography F->G H Confirm structure with NMR and MS G->H

Caption: Workflow for the reductive amination of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane.

Step-by-Step Protocol:
  • Imine/Iminium Formation: In a round-bottom flask, dissolve 10-Benzyl-3,10-diazabicyclo[4.3.1]decane (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.[1]

  • Reduction: To the reaction mixture, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred for its milder nature and tolerance of slightly acidic conditions.

  • Reaction Conditions: Continue to stir the reaction mixture at room temperature overnight. Monitor the reaction's progress by TLC.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product into an organic solvent like DCM or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the desired product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterConditionRationale
Solvent Methanol or 1,2-DichloroethaneSolvents that are compatible with both the iminium formation and the reduction step.
Acid Catalyst Acetic AcidPromotes the formation of the iminium ion intermediate.[1]
Reducing Agent NaBH₃CN or NaBH(OAc)₃Mild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl starting material.
Monitoring TLCTo ensure the complete conversion of the starting materials.

Characterization of Functionalized Products

The successful synthesis of functionalized 10-Benzyl-3,10-diazabicyclo[4.3.1]decane derivatives must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final products. The appearance of new signals corresponding to the introduced functional group and shifts in the signals of the parent scaffold provide strong evidence of successful functionalization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Chromatographic Purity: The purity of the final compounds should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and stability of the compounds.

Conclusion

The protocols outlined in these application notes provide a robust framework for the functionalization of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane. By employing these N-alkylation, N-acylation, and reductive amination strategies, researchers can efficiently generate a diverse library of analogs for evaluation in various drug discovery programs. The inherent structural rigidity and chemical versatility of this scaffold make it a valuable building block in the design of novel therapeutic agents.

References

  • Schulz, J., et al. (2021). Towards the Stable Binding of Mercury: Synthesis and Functionalization of Dibenzyldiazabicyclononane Scaffolds. DKFZ.
  • Paliulis, O., et al. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. KTU ePubl.
  • Gaertner, M., et al. (2015). Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders. Google Patents (WO2015110271A1).
  • Arslanian, R. L., et al. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. Arkat USA.

Sources

Application Notes and Protocols: The 3,10-Diazabicyclo[4.3.1]decane Scaffold as a Privileged Motif for FKBP Ligand Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the FKBP Family with Precision

The FK506-binding proteins (FKBPs) are a family of highly conserved peptidyl-prolyl isomerases (PPIases) that play critical roles in a multitude of cellular processes, including protein folding, signal transduction, and receptor trafficking.[1] Their involvement in pathways such as those governed by the Transforming Growth Factor-beta (TGF-β), the mechanistic Target of Rapamycin (mTOR), and glucocorticoid receptors has positioned them as compelling therapeutic targets for a range of diseases, from neurodegenerative disorders and cancers to psychiatric conditions.[2][3]

A significant challenge in targeting FKBPs lies in achieving isoform selectivity. For instance, FKBP51 and FKBP52, despite their high structural homology, often exert opposing effects on the glucocorticoid receptor, making selective inhibition crucial.[2] The development of ligands capable of discriminating between these closely related proteins is therefore a primary objective in the field.

The rigid 3,10-diazabicyclo[4.3.1]decane scaffold has emerged as a superior structural motif for engineering potent and selective FKBP inhibitors.[1][4] Its pre-organized conformation mimics the bound state of natural ligands like FK506, leading to higher binding affinities compared to more flexible monocyclic structures.[1] This application note will focus on the utility of this scaffold, using 10-Benzyl-3,10-diazabicyclo[4.3.1]decane as a foundational structure, to explore its potential as a versatile precursor for potent FKBP ligands. We will provide detailed protocols for evaluating the binding, cellular engagement, and functional impact of derivatives based on this privileged core.

The 3,10-Diazabicyclo[4.3.1]decane Scaffold: A Structural Advantage

The enhanced affinity of the diazabicyclo[4.3.1]decane core for FKBPs can be attributed to its constrained geometry. This rigidity minimizes the entropic penalty upon binding. X-ray crystallography studies have revealed that the sulfonamide nitrogen in derivatized scaffolds can form an unusual hydrogen bond with a tyrosine residue (Tyr113 in FKBP51) within the binding pocket, mimicking a putative transition state and significantly enhancing affinity.[1]

While 10-Benzyl-3,10-diazabicyclo[4.3.1]decane itself is a basic representation of this scaffold, it serves as a crucial synthetic intermediate. The benzyl group provides a foundational element that can be modified or serve as a protecting group during the synthesis of more complex, functionally active derivatives. A general synthetic strategy is outlined below.

Conceptual Synthetic Workflow

The synthesis of the 3,10-diazabicyclo[4.3.1]decane core can be approached through multi-step sequences. One plausible, albeit conceptual, route for a substituted analog involves the formation of a bicyclic dione intermediate from an acyclic precursor, followed by reduction. For instance, the synthesis of a related compound, 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione, has been described, which can be achieved by heating a suitable diester with benzylamine, followed by reduction.[5] This highlights a viable path to the core structure, which can then be further functionalized.

Part 1: In Vitro Characterization of Ligand-FKBP Interaction

The initial assessment of any potential FKBP ligand involves quantifying its binding affinity and selectivity for the target protein(s). Fluorescence Polarization (FP) is a robust and widely used in vitro method for this purpose.

Principle of Fluorescence Polarization (FP) Binding Assay

The FP assay measures the change in the rotational speed of a fluorescently labeled probe upon binding to a protein. A small, fluorescently-labeled FKBP ligand (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to the much larger FKBP protein, its tumbling slows dramatically, leading to an increase in fluorescence polarization. A test compound, such as a derivative of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane, will compete with the tracer for binding to the FKBP, causing a displacement of the tracer and a corresponding decrease in polarization. This dose-dependent decrease allows for the calculation of the inhibitor's binding affinity (Ki).

Protocol 1: Competitive Fluorescence Polarization (FP) Assay

This protocol is adapted from established methods for measuring FKBP ligand affinity.

Materials:

  • Purified recombinant human FKBP12, FKBP51, FKBP52, etc.

  • Fluorescently-labeled FKBP tracer (e.g., a fluorescein-conjugated synthetic ligand)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20

  • Test compound (e.g., a derivative of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane) dissolved in DMSO

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Thaw purified FKBP proteins and fluorescent tracer on ice.

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, with 1:3 serial dilutions.

    • Dilute the FKBP protein and fluorescent tracer to their final assay concentrations in Assay Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the tracer and a concentration of FKBP that yields a significant polarization window.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the wells of the 384-well plate.

    • Add 20 µL of the FKBP protein solution to each well.

    • Add 20 µL of the fluorescent tracer solution to each well.

    • The final volume in each well will be 41 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is its dissociation constant.

Part 2: Assessing Target Engagement in a Cellular Environment

While in vitro assays are crucial, it is essential to confirm that a ligand can enter cells and bind to its target in the complex intracellular environment. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) and Cellular Thermal Shift Assay (CETSA) are powerful techniques for this purpose.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol allows for the real-time measurement of ligand binding to a target protein in living cells.

Principle: The assay uses an FKBP protein genetically fused to NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the FKBP (the energy acceptor). When the tracer is bound to the FKBP-NanoLuc fusion protein, the proximity allows for bioluminescence resonance energy transfer (BRET) from the luciferase to the fluorophore. A competitive ligand will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293T cells stably or transiently expressing an FKBP-NanoLuc fusion protein (e.g., FKBP51-NanoLuc).

  • Opti-MEM I Reduced Serum Medium.

  • Cell-permeable fluorescent tracer specific for FKBPs.

  • Test compound dissolved in DMSO.

  • White, 96-well or 384-well assay plates.

  • Luminometer capable of measuring dual-filtered luminescence (e.g., 450 nm for NanoLuc and >600 nm for the tracer).

Procedure:

  • Cell Preparation:

    • Culture HEK293T cells expressing the FKBP-NanoLuc construct to ~90% confluency.

    • Detach the cells and resuspend them in Opti-MEM to the desired density (e.g., 2 x 10^5 cells/mL).

  • Assay Setup:

    • Prepare serial dilutions of the test compound in Opti-MEM.

    • Prepare the fluorescent tracer in Opti-MEM at twice the final desired concentration.

    • In a white assay plate, add equal volumes of the test compound dilutions and the cell suspension.

    • Add the fluorescent tracer solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for at least 2 hours.

  • Substrate Addition and Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the luminescence at 450 nm and >600 nm within 10 minutes of substrate addition.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission (>600 nm) by the donor emission (450 nm).

    • Plot the BRET ratio against the logarithm of the test compound concentration and fit the curve to determine the IC50 value, which represents the cellular target engagement potency.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[6][7][8] In this assay, cells are treated with the test compound, heated to a specific temperature, and then lysed. The amount of soluble, non-denatured target protein remaining is then quantified, typically by Western blot. A stabilizing ligand will result in more soluble protein at higher temperatures compared to the vehicle control.

Materials:

  • Cell line of interest (e.g., a neuronal cell line for neurodegenerative disease studies).

  • Complete cell culture medium.

  • Test compound dissolved in DMSO.

  • PBS and lysis buffer with protease inhibitors.

  • PCR tubes or strips.

  • Thermal cycler.

  • Apparatus for SDS-PAGE and Western blotting.

  • Primary antibody specific for the target FKBP protein and a secondary HRP-conjugated antibody.

Procedure:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with the test compound or DMSO (vehicle control) at the desired concentration and incubate for a defined period (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant to new tubes and determine the total protein concentration.

  • Western Blot Analysis:

    • Normalize the protein samples and perform SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target FKBP, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Part 3: Elucidating the Functional Consequences of FKBP Ligation

Binding of a ligand to an FKBP can modulate its function and impact associated signaling pathways. The TGF-β and mTOR pathways are two key cascades regulated by FKBPs.

FKBP12 and the TGF-β Signaling Pathway

FKBP12 acts as an endogenous inhibitor of the TGF-β type I receptor (TGF-βRI).[9][10] It binds to the glycine-serine-rich (GS) domain of the receptor, preventing its leaky activation in the absence of the TGF-β ligand.[6][7] A ligand that displaces FKBP12 from the receptor can, therefore, activate the pathway. This can be monitored by assessing the phosphorylation of downstream effectors like Smad2.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-βRII TGF_beta->TGFbRII TGFbRI TGF-βRI TGFbRII->TGFbRI Activates Smad2_3 Smad2/3 TGFbRI->Smad2_3 Phosphorylates FKBP12 FKBP12 FKBP12->TGFbRI Inhibits pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (e.g., PAI-1) Smad_complex->Gene_transcription Translocates

Caption: TGF-β Signaling Pathway and FKBP12 Inhibition.

Protocol 4: Assessing TGF-β Pathway Activation via Western Blot

Procedure:

  • Cell Culture and Treatment:

    • Culture a responsive cell line (e.g., mink lung epithelial cells, Mv1Lu) in a serum-free medium for several hours to reduce basal signaling.

    • Treat the cells with the test compound, a known FKBP12 ligand (like FK506 as a positive control), or DMSO (vehicle) for a specified time (e.g., 1-2 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Quantify the protein concentration of each sample.

  • Western Blotting:

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against phosphorylated Smad2 (p-Smad2).

    • Re-probe the same membrane (after stripping) or a parallel blot with an antibody for total Smad2 as a loading control.

    • Use an appropriate HRP-conjugated secondary antibody and detect the signal.

  • Analysis:

    • Quantify the band intensities for p-Smad2 and total Smad2.

    • An increase in the ratio of p-Smad2 to total Smad2 in compound-treated cells compared to the vehicle control indicates activation of the TGF-β pathway.

FKBPs and the mTOR/Akt Signaling Pathway

The mTOR pathway is a central regulator of cell growth and proliferation. The natural product rapamycin inhibits mTOR by first forming a complex with an FKBP (canonically FKBP12, but other FKBPs like FKBP51 can also participate).[11][12] This FKBP-rapamycin complex then binds to the FRB domain of mTOR, allosterically inhibiting its kinase activity. Non-immunosuppressive FKBP ligands derived from the 3,10-diazabicyclo[4.3.1]decane scaffold would not be expected to inhibit mTOR in this manner. However, FKBP51 has also been shown to interact directly with Akt, a kinase upstream of mTOR, potentially modulating its activity independently of rapamycin.[12] Therefore, assessing the phosphorylation status of mTOR pathway components, such as the ribosomal protein S6, can reveal the functional impact of a novel FKBP ligand.

mTOR_pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Akt Akt Growth_Factors->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates S6 Ribosomal Protein S6 S6K->S6 Phosphorylates pS6 p-S6 Cell_Growth Cell Growth & Proliferation pS6->Cell_Growth Promotes FKBP51 FKBP51 FKBP51->Akt Modulates

Caption: Simplified mTOR/Akt Signaling Pathway and FKBP51 Interaction.

Protocol 5: Monitoring mTOR Pathway Activity

Procedure:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T) and serum-starve them overnight to reduce basal mTOR activity.

    • Pre-treat cells with the test compound or DMSO for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., insulin or EGF) for a short period (e.g., 30 minutes) to activate the mTOR pathway.

  • Protein Extraction and Western Blotting:

    • Lyse the cells and perform protein quantification.

    • Run SDS-PAGE and transfer the proteins.

    • Probe the membrane with an antibody against phosphorylated ribosomal protein S6 (p-S6).

    • Strip and re-probe for total S6 as a loading control.

  • Analysis:

    • Compare the levels of p-S6 in compound-treated cells versus vehicle-treated cells. A significant change would indicate that the ligand, through its interaction with an FKBP, is modulating the mTOR/Akt pathway.

Summary of Quantitative Data for Representative FKBP Ligands

While specific data for 10-Benzyl-3,10-diazabicyclo[4.3.1]decane is not available in the public domain, the following table presents binding affinities for well-characterized FKBP ligands, including those with related scaffolds, to provide a benchmark for experimental results.

LigandTarget FKBPBinding Affinity (Ki or Kd)Assay MethodReference
FK506 FKBP12~0.2 nMFP[13]
Rapamycin FKBP12~0.6 nMFP[13]
SAFit2 FKBP516 nMNot Specified[8]
FK506 FKBP51~104 nMFP[13]
Rapamycin FKBP51~3.7 nMFP[13]

Conclusion and Future Directions

The 3,10-diazabicyclo[4.3.1]decane scaffold represents a highly promising starting point for the development of next-generation FKBP inhibitors. Its rigid structure provides a strong foundation for achieving high affinity and, with appropriate chemical modifications, remarkable isoform selectivity. This guide provides a comprehensive suite of protocols to enable researchers to characterize novel derivatives based on this scaffold, from initial in vitro binding to cellular target engagement and functional pathway analysis. By employing these methods, the specific roles of individual FKBPs in health and disease can be further elucidated, paving the way for new therapeutic interventions.

References

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  • Gaub, E., et al. (2015). Selective inhibitors of the FK506-binding protein 51 by induced fit.
  • LeMaster, D. M., & Hernandez, G. (2019). Selective Inhibitors of FKBP51 Employ Conformational Selection of Dynamic Invisible States.
  • Wang, T., & Donahoe, P. K. (2004). The immunophilin FKBP12: a molecular guardian of the TGF-β family type I receptors. Frontiers in bioscience : a journal and virtual library, 9, 619–631.
  • Chen, Y. G., Liu, F., & Massagué, J. (1997). Mechanism of TGFbeta receptor inhibition by FKBP12. The EMBO journal, 16(13), 3866–3876.
  • Aghdasi, B., Reid, M. B., & Hamilton, S. L. (2001). FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle.
  • Max Planck Institute of Psychiatry. (2014). Tailor-made pharmaceuticals as basis for novel antidepressants.
  • Gassen, N. C., et al. (2019). FKBP51 associates with AMPK, TSC2, and WIPI3 and WIPI4 to regulate autophagy and mTOR signaling. Cell reports, 29(5), 1374-1388.e7.
  • Clardy, J., & Schreiber, S. L. (1998). TGF-beta-signaling with small molecule FKBP12 antagonists that bind myristoylated FKBP12-TGF-beta type I receptor fusion proteins. Chemistry & biology, 5(6), R145–R154.
  • Hausch, F., & Kozany, C. (2013). FKBPs and the Akt/mTOR pathway. Cell cycle (Georgetown, Tex.), 12(15), 2366–2370.
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  • Foster, D. A., & Toschi, A. (2019). FKBP51 competes with FKBP12 for acute inhibition of mTORC1, while FKBP12 is required for prolonged inhibition of mTORC1 and mTORC2. Cell cycle (Georgetown, Tex.), 18(21), 2849–2856.
  • O'Connell, A. B., et al. (2021). Modulating FKBP5/FKBP51 and autophagy lowers HTT (huntingtin) levels. Autophagy, 17(12), 4145–4165.
  • Kananavicius, R., et al. (2015). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.
  • Hausch, F., et al. (2015). Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders.
  • Richters, A., et al. (2008). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.
  • Pomplun, S., et al. (2014). Stereoselective construction of the 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold, a privileged motif for FK506-binding proteins. Organic letters, 16(20), 5254–5257.
  • Kolos, J. M., et al. (2021). Picomolar FKBP inhibitors enabled by a single water-displacing methyl group in bicyclic [4.3.1] aza-amides. Chemical science, 12(44), 14755–14762.
  • Kananavicius, R., et al. (2015). Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones.
  • Bracher, A., & Hausch, F. (2018). Cocrystal structure of a diazobicyclo [4.3.1]decan-2-one with the FK1 domain of FKBP51 (representative for FKBPs).
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In vivo studies using 10-Benzyl-3,10-diazabicyclo[4.3.1]decane in animal models

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the In Vivo Evaluation of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

Abstract

This document provides a comprehensive framework for the preclinical in vivo evaluation of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane, a novel synthetic compound. While direct biological data for this specific molecule is not yet publicly available, its core structure is analogous to derivatives identified as potent ligands for the FK506-binding protein 51 (FKBP51).[1] FKBP51 is a co-chaperone of the heat shock protein 90 (Hsp90) that modulates the activity of the glucocorticoid receptor (GR), playing a critical role in stress-related psychiatric disorders.[1][2] This guide, therefore, presents a hypothetical yet scientifically rigorous strategy to investigate 10-Benzyl-3,10-diazabicyclo[4.3.1]decane as a potential therapeutic agent targeting the FKBP51-GR complex. We provide detailed, field-proven protocols for preliminary toxicology, pharmacokinetics, target engagement, and efficacy in a rodent model of anxiety-like behavior.

Introduction and Scientific Premise

The 3,10-diazabicyclo[4.3.1]decane scaffold is a novel bicyclic system that serves as a valuable building block for neurologically active compounds. Its synthesis can be achieved through a multi-step process, often starting from materials like octanedioic acid and involving key transformations to form the characteristic ring structure.[3] Given that derivatives of this scaffold have shown high-affinity binding to FKBP51,[1] we hypothesize that 10-Benzyl-3,10-diazabicyclo[4.3.1]decane (referred to herein as "Compound BDD") may act as an inhibitor of FKBP51.

FKBP51 is a negative regulator of the glucocorticoid receptor (GR). High levels of stress can lead to elevated FKBP51 expression, which in turn dampens GR sensitivity, impairs the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis, and contributes to the pathophysiology of stress-related disorders like anxiety and depression.[2][4] An FKBP51 inhibitor is predicted to restore GR sensitivity and normalize HPA axis function, thereby exerting anxiolytic and antidepressant effects.

This document outlines the necessary in vivo studies to test this hypothesis in a structured, progressive manner, moving from fundamental safety and drug disposition to functional therapeutic outcomes.

Proposed Mechanism of Action

The central hypothesis is that Compound BDD binds to FKBP51, preventing its interaction with the Hsp90-GR complex. This frees the GR to translocate to the nucleus more efficiently upon cortisol binding, thereby enhancing the negative feedback on the HPA axis and reducing the physiological response to stress.

FKBP51_MoA cluster_0 Cytoplasm cluster_1 Nucleus Stress Stress Cortisol Cortisol Stress->Cortisol stimulates release GR_Complex Hsp90-GR Complex Cortisol->GR_Complex binds to GR_Active Active GR GR_Complex->GR_Active activates FKBP51 FKBP51 FKBP51->GR_Complex inhibits activation BDD Compound BDD BDD->FKBP51 inhibits Gene_Expression Transcription of Glucocorticoid-Responsive Genes GR_Active->Gene_Expression translocates & initiates Negative_Feedback HPA Axis Negative Feedback Gene_Expression->Negative_Feedback

Figure 1: Hypothetical signaling pathway for Compound BDD.

Preclinical In Vivo Evaluation Strategy

A phased approach ensures that resources are used efficiently and that a comprehensive data package is built logically. Each phase informs the design of the next.

Preclinical_Workflow Phase1 Phase 1: Formulation & Acute Toxicity Assessment Phase2 Phase 2: Single-Dose Pharmacokinetics (PK) Phase1->Phase2 Provides MTD & formulation Phase3 Phase 3: In Vivo Target Engagement (PD) Phase2->Phase3 Informs dose & timepoints Phase4 Phase 4: Efficacy in Behavioral Model Phase3->Phase4 Confirms brain penetration & target interaction Decision Go/No-Go Decision Phase4->Decision Demonstrates potential therapeutic effect

Figure 2: Phased workflow for in vivo evaluation of Compound BDD.

Detailed Protocols

The following protocols are designed for execution by trained researchers in appropriate laboratory settings. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 3.1: Vehicle Formulation and Solubility Assessment

Causality: An appropriate vehicle is critical for ensuring consistent and accurate dosing. The goal is to achieve a homogenous and stable solution or suspension suitable for the chosen route of administration.

Methodology:

  • Screening: Test the solubility of Compound BDD in a panel of common, non-toxic vehicles (e.g., saline, 5% DMSO in saline, 0.5% methylcellulose, 20% Captisol®).

  • Preparation: Start by creating a stock solution in a solubilizing agent like DMSO, if necessary. Then, slowly add the aqueous vehicle while vortexing to prevent precipitation.

  • Stability: Assess the stability of the final formulation at room temperature and 4°C over 24 hours. Observe for any precipitation or phase separation.

  • Selection: Choose the simplest vehicle that provides the required concentration and stability for dosing. For initial studies, a target concentration of 1-10 mg/mL is typical.

Protocol 3.2: Acute Oral Toxicity Study

Causality: This study, based on OECD Guideline 423 (Acute Toxic Class Method), aims to determine the acute toxicity of Compound BDD after a single oral dose and to identify the Maximum Tolerated Dose (MTD).[5][6] This information is essential for dose selection in subsequent efficacy and PK studies.

Methodology:

  • Animal Model: Use female Sprague-Dawley rats (8-10 weeks old), as they are often more sensitive.[7]

  • Acclimation: Acclimate animals for at least 5 days prior to the study.

  • Dosing Procedure (Stepwise):

    • Step 1: Fast animals overnight. Dose a group of 3 rats with a starting dose (e.g., 300 mg/kg) via oral gavage.

    • Observation: Observe animals continuously for the first 30 minutes, then hourly for 4 hours, and daily for 14 days.[8] Record clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.) and mortality.[6]

    • Step 2 (Decision):

      • If 2 or 3 animals die, re-test at a lower dose (e.g., 50 mg/kg).

      • If 0 or 1 animal dies, dose another 3 animals at a higher dose (e.g., 2000 mg/kg).

      • Continue this stepwise procedure until a dose causing mortality or clear signs of toxicity is identified, or the limit dose (2000 mg/kg) is reached without significant effects.[5]

  • Endpoint: At day 14, perform a gross necropsy on all surviving animals. The MTD is defined as the highest dose that does not cause mortality or significant clinical signs.

Observation Parameter Scoring (Example)
Activity Level 0=Normal, 1=Slightly reduced, 2=Moderately reduced, 3=Ataxic/Immobile
Posture 0=Normal, 1=Hunched
Piloerection 0=Absent, 1=Present
Body Weight Change Record daily weights (% change from baseline)

Table 1: Example scoring system for clinical observations in an acute toxicity study.

Protocol 3.3: Single-Dose Pharmacokinetic (PK) Study in Rats

Causality: This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of Compound BDD after a single dose. Key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) will inform the dosing regimen for efficacy studies, ensuring the compound reaches the target tissue at sufficient concentrations.

PK_Workflow Dose Administer Compound BDD (e.g., 10 mg/kg, PO) Sample Collect Blood Samples at Serial Timepoints Dose->Sample 0, 0.25, 0.5, 1, 2, 4, 8, 24 hr Process Process Blood to Plasma Store at -80°C Sample->Process Analyze LC-MS/MS Analysis of Plasma Samples Process->Analyze Calculate Calculate PK Parameters (Cmax, Tmax, AUC, T½) Analyze->Calculate

Figure 3: Experimental workflow for the pharmacokinetic study.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group) with jugular vein cannulation for ease of serial blood sampling.[9]

  • Dosing: Administer Compound BDD at a single, non-toxic dose (e.g., 10 mg/kg) via oral gavage (PO) and, in a separate cohort, via intravenous (IV) injection to determine bioavailability.

  • Blood Collection: Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[10][11] Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound BDD in plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software.

PK Parameter Definition
Cmax Maximum observed plasma concentration
Tmax Time at which Cmax is observed
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable point
Elimination half-life
F% (Bioavailability) (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Table 2: Key pharmacokinetic parameters to be determined.

Protocol 3.4: In Vivo Target Engagement - Brain Tissue Analysis

Causality: To exert a central effect, Compound BDD must cross the blood-brain barrier (BBB) and reach its target, FKBP51, in the brain. This protocol confirms brain penetration and can provide preliminary evidence of target engagement.

Methodology:

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Dosing: Administer a single dose of Compound BDD (e.g., 10 mg/kg, IP) or vehicle.

  • Tissue Collection: At a time point corresponding to the predicted brain Tmax (often similar to plasma Tmax from PK studies), euthanize the mice via an approved method.[12]

  • Procedure:

    • Immediately following euthanasia, decapitate the animal.

    • Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, prefrontal cortex, which are key in stress circuits).[13][14]

    • Flash-freeze the tissue in liquid nitrogen and store at -80°C.[13][15]

  • Analysis:

    • Brain Concentration: Homogenize a portion of the tissue and use LC-MS/MS to determine the concentration of Compound BDD. Calculate the brain-to-plasma ratio.

    • (Optional) Target Engagement: Use techniques like co-immunoprecipitation with an FKBP51 antibody followed by mass spectrometry to identify if Compound BDD is bound to its target in vivo.[16][17]

Protocol 3.5: Efficacy Evaluation in the Elevated Plus Maze (EPM) Test

Causality: The EPM is a widely validated behavioral test to assess anxiety-like behavior in rodents.[1][18] It is based on the animal's natural aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms of the maze.[19][20]

Methodology:

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms.[3][18]

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the test.[19]

  • Dosing: Administer Compound BDD (e.g., 1, 3, 10 mg/kg, IP), a positive control (e.g., diazepam), or vehicle 30-60 minutes prior to testing. The dose range should be informed by the PK and toxicity data.

  • Testing Procedure:

    • Place the mouse in the center of the maze, facing a closed arm.[3]

    • Allow the animal to explore the maze freely for 5-10 minutes.[3][19]

    • Record the session using an overhead video camera and tracking software.

  • Data Analysis: The primary endpoints are:

    • Time spent in the open arms (%).

    • Number of entries into the open arms (%).

    • Total distance traveled (to control for general locomotor effects).

Treatment Group Dose (mg/kg) % Time in Open Arms (Mean ± SEM) % Open Arm Entries (Mean ± SEM) Total Distance (m, Mean ± SEM)
Vehicle-
Compound BDD1
Compound BDD3
Compound BDD10
Diazepam2

Table 3: Example data presentation for the Elevated Plus Maze study.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial in vivo characterization of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane. Successful completion of these studies would establish a preliminary safety profile, define the pharmacokinetic properties, confirm brain penetration, and provide initial evidence of anxiolytic-like efficacy.

Positive results would warrant progression to more complex models, such as chronic stress models of depression (e.g., chronic unpredictable stress)[21][22] or cognitive tests like the Novel Object Recognition Test to assess other potential CNS effects.[23][24][25] Further investigation into the specific molecular interactions with the GR-chaperone complex would also be a critical next step.[26]

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Application Notes and Protocols for the Pharmacokinetic Profiling of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Pharmacokinetics for Bridged Bicyclic Amine Scaffolds

The 10-benzyl-3,10-diazabicyclo[4.3.1]decane scaffold represents a class of rigid, three-dimensional molecules that have garnered significant interest in medicinal chemistry.[1][2] Their unique conformational constraints can offer high selectivity and potency for various biological targets. However, these same structural features present distinct challenges and opportunities in terms of their pharmacokinetic (PK) properties. Understanding how these molecules are absorbed, distributed, metabolized, and excreted (ADME) is paramount for translating in vitro potency into in vivo efficacy and safety.[3][4][5]

This guide provides a comprehensive overview and detailed protocols for the essential in vitro and in vivo assays required to build a robust pharmacokinetic profile for novel 10-benzyl-3,10-diazabicyclo[4.3.1]decane derivatives. The methodologies described herein are designed to provide decision-enabling data for researchers, scientists, and drug development professionals, facilitating the selection and optimization of candidates with favorable drug-like properties.[6][7][8]

Part 1: Foundational In Vitro ADME Profiling

Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for identifying potential liabilities and guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[8][9][10] For the 10-benzyl-3,10-diazabicyclo[4.3.1]decane series, key areas of focus include metabolic stability, potential for cytochrome P450 (CYP) inhibition, and the extent of plasma protein binding.

Metabolic Stability Assessment

The metabolic stability of a compound provides an early indication of its potential in vivo half-life and oral bioavailability.[3][6] These assays measure the rate at which the parent compound is consumed by metabolic enzymes, typically in liver-derived preparations.[11][12]

Causality Behind Experimental Choices:

  • Liver Microsomes vs. Hepatocytes: We begin with liver microsomes to specifically assess Phase I metabolism, which is predominantly mediated by cytochrome P450 (CYP) enzymes.[11][12] This is often the primary metabolic pathway for many small molecules. If a compound shows high stability in microsomes, we then proceed to hepatocytes. Hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), offering a more complete picture of a compound's overall metabolic fate.[9][12]

  • Species Selection: It is advisable to test in human, rat, and mouse liver preparations. Cross-species comparison helps in selecting the most appropriate species for subsequent in vivo toxicology and efficacy studies by identifying the species whose metabolic profile most closely resembles that of humans.[11][13]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in 0.1 M phosphate buffer. Keep on ice.

    • Prepare positive control compounds with known metabolic liabilities (e.g., Verapamil, Midazolam).

  • Incubation:

    • In a 96-well plate, add the test compound to the diluted microsome suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH solution. The final reaction volume should be 200 µL.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]

    • Develop an LC-MS/MS method to quantify the disappearance of the parent compound over time.[15][16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Compound IDSpeciest½ (min)CLint (µL/min/mg protein)
DABC-001Human> 60< 10
DABC-001Rat45.222.1
DABC-001Mouse25.838.8
VerapamilHuman8.5117.6
Cytochrome P450 (CYP) Inhibition Assay

Assessing the potential for a new chemical entity to inhibit major CYP isoforms is a critical regulatory requirement to predict drug-drug interactions (DDIs).[17][18][19] Inhibition of a CYP enzyme can lead to elevated plasma levels of co-administered drugs that are substrates for that enzyme, potentially causing toxicity.[18][20]

Causality Behind Experimental Choices:

  • Assay Format: An IC50 determination (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is a standard initial screen.[17][20] We use a panel of FDA-recommended CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) to ensure comprehensive profiling.[17][19][21]

  • Detection Method: LC-MS/MS-based methods are the gold standard due to their high sensitivity and specificity in measuring the formation of specific metabolites from probe substrates.[17][22]

  • Reagent Preparation:

    • Prepare a cocktail of specific probe substrates for each CYP isoform in 0.1 M phosphate buffer (pH 7.4).

    • Prepare serial dilutions of the test compound and known positive control inhibitors (e.g., Ketoconazole for CYP3A4) in DMSO.

    • Thaw and dilute pooled human liver microsomes to 0.25 mg/mL in 0.1 M phosphate buffer.

    • Prepare a 10 mM NADPH stock solution.

  • Incubation:

    • In a 96-well plate, combine the microsome suspension, the probe substrate cocktail, and the test compound at various concentrations.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

    • Terminate the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Process samples as described in the metabolic stability protocol (centrifugation and supernatant transfer).

    • Analyze by LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

CYP IsoformTest Compound IC50 (µM)Positive Control IC50 (µM)
CYP1A2> 500.08 (Furafylline)
CYP2C922.50.25 (Sulfaphenazole)
CYP2D6> 500.05 (Quinidine)
CYP3A48.90.03 (Ketoconazole)
Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin, is a key determinant of its distribution and clearance.[23][24] Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[22][25] Therefore, high plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile.[24][25]

Causality Behind Experimental Choices:

  • Methodology: Rapid Equilibrium Dialysis (RED) is a widely accepted and robust method for determining the unbound fraction of a compound in plasma.[22][23][25] It involves dialyzing a plasma sample containing the test compound against a buffer solution until equilibrium is reached.[25]

  • Matrix Matching: It is critical to matrix-match the samples from the buffer and plasma chambers before analysis. This involves adding blank plasma to the buffer sample and buffer to the plasma sample to ensure that any matrix effects during LC-MS/MS analysis are consistent between the two, leading to a more accurate determination of the unbound fraction.[22]

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Spike the test compound into plasma (human, rat, mouse) at a final concentration of 1 µM.

    • Assemble the RED device inserts into the base plate according to the manufacturer's instructions.

  • Dialysis:

    • Add the spiked plasma to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber.

    • Seal the plate and incubate at 37°C with shaking for at least 4 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples: to the buffer aliquot, add an equal volume of blank plasma. To the plasma aliquot, add an equal volume of PBS.

    • Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard to all samples.

  • Analysis and Calculation:

    • Centrifuge the samples and analyze the supernatants by LC-MS/MS.

    • Calculate the fraction unbound (fu) using the following equation:

      • fu = (Peak area in buffer chamber) / (Peak area in plasma chamber)

    • The percentage bound is then calculated as: % Bound = (1 - fu) * 100.

Compound IDSpeciesFraction Unbound (fu)% Bound
DABC-001Human0.0892
DABC-001Rat0.1585
DABC-001Mouse0.2278
WarfarinHuman0.0199

Part 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies are essential to understand the complete pharmacokinetic profile of a lead candidate in a living system.[7][26] These studies provide critical parameters such as clearance, volume of distribution, half-life, and bioavailability.[26]

Causality Behind Experimental Choices:

  • Animal Model: The choice of animal model should be guided by the in vitro metabolism data.[27][28] A species with a metabolic profile similar to humans is preferred.[13] Rodents (typically rats or mice) are commonly used for initial PK screening due to their well-characterized physiology and handling feasibility.[26]

  • Dosing Routes: Administering the compound via both intravenous (IV) and oral (PO) routes is necessary to determine absolute oral bioavailability (F%). The IV dose provides a baseline for 100% systemic exposure, against which the exposure from the PO dose is compared.

Protocol: Single-Dose Pharmacokinetic Study in Rats
  • Animal Preparation and Dosing:

    • Use male Sprague-Dawley rats (n=3-4 per group), cannulated in the jugular vein for serial blood sampling.

    • For the IV group, administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline with a co-solvent).

    • For the PO group, administer the compound by oral gavage (e.g., 5 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Bioanalysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a robust LC-MS/MS method for the quantification of the test compound in plasma.[15][29][30] This involves protein precipitation or liquid-liquid extraction followed by analysis.[30]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • Key parameters include:

      • AUC (Area Under the Curve): Total drug exposure over time.

      • CL (Clearance): The volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • t½ (Half-life): The time required for the drug concentration to decrease by half.

      • Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma after oral administration.

      • Tmax (Time to Cmax): The time at which Cmax is observed.

      • F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

ParameterIV (1 mg/kg)PO (5 mg/kg)
AUC (ng*h/mL)12503125
CL (mL/min/kg)13.3-
Vd (L/kg)1.5-
t½ (h)1.92.5
Cmax (ng/mL)-850
Tmax (h)-1.0
F (%) -50%

Part 3: Visualization of Workflows

Visualizing the experimental process ensures clarity and reproducibility. The following diagrams outline the logical flow of the key pharmacokinetic profiling assays.

Diagram 1: In Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis prep_cpd Prepare 10 mM Test Compound Stock mix Mix Compound (1 µM) + Microsomes prep_cpd->mix prep_mic Prepare 0.5 mg/mL Microsome Suspension prep_mic->mix prep_nadph Prepare 10 mM NADPH Solution start_rxn Initiate with NADPH prep_nadph->start_rxn pre_inc Pre-incubate 5 min mix->pre_inc pre_inc->start_rxn time_points Sample at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench with ACN + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Caption: Workflow for determining metabolic stability in liver microsomes.

Diagram 2: In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase dose_iv IV Bolus Dose (e.g., 1 mg/kg) animals Cannulated Rats (n=3-4/group) dose_iv->animals dose_po PO Gavage Dose (e.g., 5 mg/kg) dose_po->animals blood_sample Serial Blood Sampling (0-24h) animals->blood_sample plasma_prep Centrifuge for Plasma blood_sample->plasma_prep storage Store Plasma at -80°C plasma_prep->storage bioanalysis LC-MS/MS Quantification of Compound in Plasma storage->bioanalysis pk_analysis Non-Compartmental Analysis (NCA) bioanalysis->pk_analysis report Report PK Parameters (AUC, CL, Vd, t½, F%) pk_analysis->report

Caption: Workflow for a single-dose rodent pharmacokinetic study.

Conclusion

A systematic and rigorous approach to pharmacokinetic profiling is indispensable for the successful development of 10-benzyl-3,10-diazabicyclo[4.3.1]decane derivatives. The protocols and strategies outlined in this guide provide a robust framework for generating high-quality, interpretable data. By integrating these in vitro and in vivo assessments early in the discovery process, research teams can make more informed decisions, optimize chemical matter efficiently, and increase the probability of advancing candidates with a desirable balance of potency, selectivity, and drug-like properties.

References

  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • Reid, D. A., et al. (n.d.). Effect of Small Molecule Modification on Single Cell Pharmacokinetics of PARP Inhibitors.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Obach, R. S. (2001). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed, 23(6), 825-854.
  • Visikol. (2022, November 3). Plasma Protein Binding Assay.
  • protocols.io. (2025, August 3). In-vitro plasma protein binding.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • Domainex. (n.d.). Plasma Protein Binding Assay.
  • Evotec. (n.d.). Cytochrome P450 Inhibition assay.
  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from LifeNet Health LifeSciences website.
  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • ACS Publications. (2019). Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways.
  • MDPI. (2017, May 12). Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • U.S. Food and Drug Administration. (1987, February). Guideline for the Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application.
  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • InfinixBio. (2025, September 16). In Vitro ADME Studies: Laying the Foundation for Preclinical Success.
  • PubMed. (2024, September 19). Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • WuXi AppTec. (n.d.). In Vitro ADME. Retrieved from WuXi AppTec Lab Testing Division website.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • Liveon Biolabs. (2024, August 13). Pre-Clinical Trials: USFDA Regulations to be Followed.
  • Lu, H., & Tonge, P. J. (2017, October 15). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook.
  • Enamine. (n.d.). Bridged bicyclic molecule NMR challenge.
  • MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • MDPI. (2021, February 26). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives.
  • Royal Society of Chemistry. (2016, March 23). An approach to “escape from flatland”: chemo-enzymatic synthesis and biological profiling of a library of bridged bicyclic compounds.
  • UniCH. (n.d.). Fast LC–MS/MS screening method for the evaluation of drugs, illicit drugs, and other compounds in biological matrices. Retrieved from a relevant institutional repository.
  • de Souza, I. N., et al. (n.d.). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative.
  • ChemRxiv. (2025, July 16). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery.
  • MDPI. (2025, April 24). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery.
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  • BLDpharm. (n.d.). 653600-91-0|10-Benzyl-3,10-diazabicyclo[4.3.1]decane.
  • Google Patents. (n.d.). WO2015110271A1 - Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders.
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Application Note: Radiosynthesis & Preclinical Evaluation of [¹¹C]10-Benzyl-3-methyl-3,10-diazabicyclo[4.3.1]decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

This application note details the radiosynthesis of [¹¹C]10-Benzyl-3-methyl-3,10-diazabicyclo[4.3.1]decane (hereafter referred to as [¹¹C]BMDD ). The 3,10-diazabicyclo[4.3.1]decane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for ligands targeting Nicotinic Acetylcholine Receptors (nAChRs) and FK506-binding proteins (FKBP51/52) [1, 2].

The specific precursor, 10-Benzyl-3,10-diazabicyclo[4.3.1]decane (CAS 653600-91-0), contains a secondary amine at the N-3 position and a benzyl-protected amine at the N-10 bridgehead position. This structural asymmetry allows for highly selective functionalization. The primary application of this radiotracer is the in vivo quantification of receptor occupancy and biodistribution kinetics in neurodegenerative disease models.

Key Chemical Properties
PropertySpecification
Precursor 10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Target Isotope Carbon-11 (t½ = 20.4 min)
Labeling Strategy N-alkylation via [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
Reaction Type Nucleophilic Substitution (Sₙ2)
LogP (Predicted) 2.8 – 3.2 (Optimal for BBB penetration)

Radiochemistry Strategy

Mechanistic Rationale

The radiosynthesis relies on the nucleophilicity of the secondary amine at the N-3 position. The N-10 nitrogen is sterically constrained within the one-carbon bridge and is already substituted with a benzyl group, preventing competing alkylation.

The reaction utilizes [¹¹C]Methyl Iodide (or [¹¹C]Methyl Triflate for higher reactivity) in a polar aprotic solvent (DMF or DMSO). A base (NaHCO₃ or NaOH) is employed to neutralize the hydroiodic acid byproduct, driving the equilibrium forward.

Reaction Scheme (DOT Visualization)

Radiosynthesis Precursor 10-Benzyl-3,10-diazabicyclo[4.3.1]decane (Secondary Amine @ N-3) Intermediate Transition State (Sₙ2 Attack) Precursor->Intermediate + Base (NaHCO₃) DMF, 80°C C11_MeI [¹¹C]CH₃I (Electrophile) C11_MeI->Intermediate Product [¹¹C]BMDD (N-[¹¹C]Methylated Product) Intermediate->Product - HI

Figure 1: Reaction pathway for the [¹¹C]methylation of the N-3 secondary amine.

Detailed Experimental Protocol

Materials & Reagents[1]
  • Precursor: 1.0 mg 10-Benzyl-3,10-diazabicyclo[4.3.1]decane (High purity >98%).

  • Solvent: 300 µL Anhydrous Dimethylformamide (DMF).

  • Base: 2.0 mg Sodium Bicarbonate (NaHCO₃).

  • Purification: Semi-preparative HPLC column (e.g., Luna C18, 10µm, 250 x 10 mm).

  • Formulation: Sterile Saline (0.9% NaCl) + 10% Ethanol (v/v).

Automated Synthesis Workflow

This protocol is designed for a standard commercial synthesis module (e.g., GE TRACERlab FX C Pro or similar).

  • [¹¹C]CO₂ Production: Cyclotron target irradiation (N₂(g) + 1% O₂) to produce [¹¹C]CO₂.

  • Conversion to [¹¹C]CH₃I:

    • Trapping of [¹¹C]CO₂.

    • Reduction to [¹¹C]CH₄ using Ni/H₂ catalyst.

    • Iodination to [¹¹C]CH₃I at 720°C.

  • Labeling Reaction:

    • Transfer [¹¹C]CH₃I (gas phase) into the reaction vessel containing the Precursor solution (1 mg precursor + 2 mg NaHCO₃ in 300 µL DMF).

    • Incubation: Heat vessel to 80°C for 3 minutes .

    • Note: The secondary amine is highly reactive; prolonged heating may cause degradation.

  • Purification:

    • Dilute reaction mixture with 1.5 mL water.

    • Inject onto Semi-prep HPLC (Isocratic: 40% Acetonitrile / 60% 0.1M Ammonium Formate).

    • Collect radioactive peak (Retention time approx. 8-10 min).

  • Formulation:

    • Pass collected fraction through a sterile 0.22 µm filter into a sterile vial containing saline.

    • Perform rotary evaporation if solvent exchange is required (optional for C-11 due to short half-life; dilution is preferred).

Quality Control (QC)

Before release, the tracer must pass the following criteria:

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Molar Activity (Am) UV Absorbance (254 nm)> 37 GBq/µmol (> 1000 mCi/µmol)
Chemical Purity Analytical HPLCNo precursor peaks > limits
pH pH Strip4.5 – 8.5
Residual Solvents GCDMF < 880 ppm, MeCN < 410 ppm

Preclinical Imaging Protocol (MicroPET)

Animal Preparation
  • Subjects: Male Sprague-Dawley rats or C57BL/6 mice.

  • Anesthesia: 2% Isoflurane in O₂ (1.5 L/min).

  • Catheterization: Tail vein cannulation for tracer injection.

Scanning Sequence
  • Transmission Scan: 10 minutes (for attenuation correction).

  • Injection: Bolus injection of 10–20 MBq (Mouse) or 30–50 MBq (Rat) of [¹¹C]BMDD.

  • Dynamic Acquisition: 60–90 minutes list-mode acquisition immediately post-injection.

    • Framing: 6x10s, 4x30s, 2x60s, 5x300s, 5x600s.

Data Analysis Workflow (DOT Visualization)

ImagingAnalysis RawData List-Mode PET Data Recon Image Reconstruction (OSEM-3D / FBP) RawData->Recon Alignment Co-registration to MRI Atlas (Paxinos) Recon->Alignment TAC Time-Activity Curves (TAC) Extraction Alignment->TAC Modeling Kinetic Modeling (Logan Plot / SRTM) TAC->Modeling Outcome Binding Potential (BPnd) Volume of Distribution (Vt) Modeling->Outcome

Figure 2: Post-processing workflow for quantifying receptor binding.

Troubleshooting & Optimization

Low Radiochemical Yield (RCY)
  • Cause: Moisture in the reaction vessel.

    • Solution: Ensure DMF is anhydrous (stored over molecular sieves) and the vessel is helium-purged prior to [¹¹C]CH₃I delivery.

  • Cause: Insufficient base.

    • Solution: Increase NaHCO₃ to 3.0 mg or switch to a stronger base like NaOH (0.5N), though this increases risk of side reactions.

Low Molar Activity
  • Cause: Contamination with cold atmospheric CO₂.

    • Solution: Check system leak integrity. Use high-purity gases (Grade 6.0). Minimize time between EOB (End of Bombardment) and synthesis start.

Precursor Solubility
  • Issue: 10-Benzyl-3,10-diazabicyclo[4.3.1]decane may precipitate in low-volume DMF.

    • Solution: Sonicate the precursor solution for 5 minutes prior to loading.

References

  • Kozikowski, A. P., et al. (2007). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators.[1] Kaunas University of Technology. 1[2]

  • Schmidt, M., et al. (2015). Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders.[2] Patent WO2015110271A1. 2

  • Paucar, N. E., et al. (2019).[3] NMDA receptor antagonists – Knowledge and References.[3][4][5] Ozone: Science & Engineering.[3] 3

  • WuXi AppTec. (2025). Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations.6[2][5]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the synthesis of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this and related bicyclic diamine scaffolds. The synthesis of this molecule, while not extensively documented in mainstream literature, is presumed to follow established synthetic routes for similar structures, most notably via a double Mannich reaction. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during your experimental work. The advice provided is grounded in established principles of organic synthetic chemistry and aims to provide both practical solutions and a deeper understanding of the underlying reaction mechanisms.

Part 1: Troubleshooting & FAQs

This section addresses common issues encountered during the synthesis of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane, from low yields to unexpected byproducts.

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane can often be attributed to several factors related to the presumed double Mannich-type cyclization reaction.

  • Sub-optimal pH: The Mannich reaction is highly pH-dependent. The formation of the electrophilic iminium ion from benzylamine and formaldehyde is acid-catalyzed, but the enol or enolate form of the piperidone precursor, which acts as the nucleophile, is favored under neutral to slightly basic conditions. It is crucial to maintain a delicate pH balance, typically in the range of 4-7. If the pH is too low, the concentration of the enol form will be negligible. If it's too high, formaldehyde can undergo self-polymerization (to paraformaldehyde) or the Cannizzaro reaction.

  • Incorrect Order of Reagent Addition: The pre-formation of the iminium ion is often beneficial. Therefore, mixing benzylamine and formaldehyde before the addition of the piperidone derivative can improve yields. Adding all reagents at once can lead to a complex mixture of products.

  • Temperature Control: While some reactions require heat to proceed, excessive temperatures can promote side reactions and decomposition of intermediates. It is advisable to run initial trials at room temperature and only gently heat if the reaction is sluggish.

  • Formaldehyde Source: The reactivity of formaldehyde can vary depending on its source (e.g., formalin solution vs. paraformaldehyde). Paraformaldehyde requires depolymerization, usually by heating in a suitable solvent, which can add complexity to the reaction conditions.

FAQ 2: I've isolated my product, but it's contaminated with a higher molecular weight species. What could this be?

The presence of a higher molecular weight byproduct often points to intermolecular reactions or oligomerization.

  • Intermolecular Mannich Reaction: Instead of the second intramolecular cyclization to form the bicyclic system, the intermediate may react with another molecule of the piperidone derivative or the mono-Mannich product. This leads to the formation of dimeric or oligomeric species. This is more likely at higher concentrations.

  • N-Alkylation by Benzyl Bromide/Chloride Impurity: If you are using a commercial source of benzylamine that is synthesized from benzyl halide, trace amounts of the halide may remain. This can lead to N-alkylation of the product, resulting in a quaternary ammonium salt, which would have a significantly higher molecular weight.

Troubleshooting Steps:

  • Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.

  • Purification of Reagents: Ensure the purity of your starting materials, especially the benzylamine. Distillation of benzylamine before use can remove non-volatile impurities.

FAQ 3: My NMR spectrum shows unreacted starting material and a complex mixture of other signals. How can I identify the major byproducts?

A complex NMR spectrum suggests multiple side reactions are occurring. The most common byproducts in a double Mannich synthesis of this type are:

Byproduct Formation Mechanism Key Identifying Features
Mono-Mannich Adduct Incomplete reaction where only one cyclization has occurred.Presence of a piperidone carbonyl group signal in the 13C NMR (~200-210 ppm).
Aminal/Hemiaminal Species Reaction of benzylamine with formaldehyde without the involvement of the piperidone.Signals corresponding to N-CH2-O or N-CH2-N linkages in the 1H NMR (typically 4.0-5.0 ppm).
Over-benzylation Product If benzyl bromide/chloride is used for benzylation, over-alkylation can occur.Complex aromatic region in 1H NMR and mass spectrometry data indicating multiple benzyl groups.
Paraformaldehyde Polymerization of formaldehyde, especially under basic conditions.Appears as a white precipitate in the reaction mixture.

Visualizing Byproduct Formation:

Byproduct_Formation cluster_reactants Reactants cluster_products Products & Byproducts Piperidone Piperidone Mono_Mannich Mono-Mannich Adduct Piperidone->Mono_Mannich + Iminium Ion Formaldehyde Formaldehyde Benzylamine Benzylamine Aminal Aminal/Hemiaminal Benzylamine->Aminal + Formaldehyde Target_Product 10-Benzyl-3,10-diazabicyclo[4.3.1]decane Mono_Mannich->Target_Product Intramolecular Cyclization Dimer Dimeric Species Mono_Mannich->Dimer Intermolecular Reaction

Caption: Potential pathways for product and byproduct formation.

Part 2: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

This is a generalized procedure and may require optimization.

  • Iminium Ion Formation: To a stirred solution of benzylamine (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol) at 0 °C, add aqueous formaldehyde (2.2 eq., 37% solution) dropwise. Stir the mixture for 30 minutes at this temperature.

  • Cyclization: To the solution from step 1, add a solution of 4-piperidone hydrochloride monohydrate (1.0 eq.) in the same solvent. Adjust the pH of the mixture to ~5-6 using a suitable acid (e.g., HCl).

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, basify the mixture with an aqueous solution of NaOH to a pH > 12. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel or alumina.

Protocol 2: Troubleshooting Purification by Column Chromatography

The basic nature of the product can make purification on standard silica gel challenging due to strong adsorption and peak tailing.

  • Neutralize the Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of a volatile base, such as triethylamine (e.g., 1-2% in the eluent). This will neutralize the acidic sites on the silica surface.

  • Use Alumina: Basic or neutral alumina can be a better stationary phase for the purification of basic compounds.

  • Gradient Elution: Start with a non-polar eluent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate). A typical gradient for this type of compound might be from 100% dichloromethane to 90:10 dichloromethane:methanol.

Workflow for Synthesis and Purification:

Synthesis_Workflow Start Start Reagent_Prep Reagent Preparation & Iminium Formation Start->Reagent_Prep Cyclization Cyclization Reaction Reagent_Prep->Cyclization Monitoring Reaction Monitoring (TLC/LC-MS) Cyclization->Monitoring Monitoring->Cyclization Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical workflow for synthesis and purification.

References

  • Mannich Reaction Mechanisms and Applications

    • Title: The Mannich Reaction: A Review of the Liter
    • Source: Organic Reactions
    • URL: [Link]

  • Synthesis of Bicyclic Alkaloids

    • Title: The Synthesis of Quinolizidine and Indolizidine Alkaloids
    • Source: Chemical Reviews
    • URL: [Link]

  • Purification of Amines

    • Title: Purification of Labor
    • Source: Elsevier
    • URL: [Link]

Technical Support Center: Optimizing Reaction Yield for 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues to optimize reaction yield and purity. The synthesis of this diazabicyclic system, while achievable, presents several challenges that require careful control of reaction conditions. This document provides in-depth, experience-driven advice in a question-and-answer format to address specific experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis of the Bicyclic Dione/Imide Intermediate

A common synthetic route to the 10-Benzyl-3,10-diazabicyclo[4.3.1]decane core involves the formation of a bicyclic dione or imide intermediate. This is often achieved through the cyclization of a substituted azepane derivative.

Question 1: I am experiencing low yields during the formation of the bicyclic imide (e.g., 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione). What are the likely causes and how can I improve the yield?

Answer:

Low yields in the formation of the bicyclic imide are a frequent challenge. The primary cause is often incomplete reaction or the formation of side products due to suboptimal reaction conditions. The key transformation typically involves the heating of a diester, such as cis-dimethyl 1-methylazepan-2,7-dicarboxylate, with benzylamine.[1][2]

Troubleshooting Steps & Explanations:

  • Reaction Temperature and Time: The aminolysis and subsequent cyclization require significant thermal energy. Insufficient temperature or reaction time will likely result in the formation of monoamide and diamide intermediates rather than the desired bicyclic imide.[2]

    • Recommendation: Gradually increase the reaction temperature. For instance, heating in xylene at 120°C may predominantly yield the monoamide, while increasing the temperature to 160°C can promote the formation of the bicyclic imide.[2] Be prepared for extended reaction times, potentially up to 48 hours.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Solvent Choice: The choice of solvent is critical for maintaining an appropriate reaction temperature and ensuring the solubility of the reactants.

    • Recommendation: High-boiling aromatic solvents like xylene are commonly used to achieve the necessary high temperatures.[2] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Reagent Stoichiometry: An excess of benzylamine can sometimes be beneficial in driving the reaction towards the diamide and subsequent cyclization.

    • Recommendation: While a slight excess of benzylamine (e.g., 1.05 equivalents) is a good starting point, consider a modest increase if incomplete conversion of the diester is observed.[2]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized overheating and side reactions, or unreacted starting material.

    • Recommendation: Employ efficient mechanical stirring, especially for larger-scale reactions, to ensure uniform heat distribution and reactant contact.[3]

Table 1: Optimizing Bicyclic Imide Formation

ParameterSuboptimal ConditionRecommended OptimizationRationale
Temperature < 140°C160°C (oil bath)To overcome the activation energy for diamide formation and subsequent cyclization.[2]
Reaction Time < 24 hours24-48 hoursTo allow the reaction to proceed to completion.[2]
Solvent Low-boiling solventsXylene or similar high-boiling, non-polar solventsTo maintain a high reaction temperature.[2]
Mixing Magnetic stirring (large scale)Overhead mechanical stirringTo ensure homogeneity and prevent localized overheating.[3]
Section 2: Reduction of the Bicyclic Dione/Imide

Once the bicyclic dione or imide is successfully synthesized, the next critical step is its reduction to the corresponding diamine.

Question 2: My reduction of the bicyclic dione/imide with Lithium Aluminum Hydride (LiAlH₄) is resulting in a complex mixture of products and a low yield of the desired 10-Benzyl-3,10-diazabicyclo[4.3.1]decane. How can I improve this step?

Answer:

The reduction of amides and imides with LiAlH₄ is a powerful but often aggressive reaction. The formation of complex product mixtures suggests side reactions or incomplete reduction.

Troubleshooting Steps & Explanations:

  • Reagent Quality and Stoichiometry: LiAlH₄ is extremely reactive and moisture-sensitive. The use of old or improperly stored reagent can lead to reduced activity and incomplete reduction.

    • Recommendation: Use freshly opened or properly stored LiAlH₄. Ensure a sufficient excess of the reducing agent is used to completely reduce both carbonyl groups. A molar ratio of at least 2:1 (LiAlH₄:dione/imide) is a good starting point, though a larger excess may be required.[2]

  • Solvent and Temperature: The choice of solvent and reaction temperature can significantly influence the outcome of the reduction.

    • Recommendation: Anhydrous ethers such as dioxane or tetrahydrofuran (THF) are suitable solvents. The reaction is typically performed at elevated temperatures (e.g., refluxing dioxane at 120°C) to ensure complete reduction.[2]

  • Work-up Procedure: The quenching of the reaction is a critical step that can impact the final yield and purity. Improper work-up can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product.

    • Recommendation: A carefully controlled Fieser work-up (sequential addition of water, then 15% aqueous NaOH, then water again) can effectively precipitate the aluminum salts in a granular form that is easily filtered.

Experimental Protocol: Reduction of Bicyclic Dione/Imide

  • To a stirred suspension of LiAlH₄ (pellets, 1.2 equivalents per carbonyl group) in anhydrous dioxane, add a solution of the bicyclic dione/imide in anhydrous dioxane dropwise under an inert atmosphere (e.g., argon).

  • Heat the reaction mixture to reflux (approx. 120°C) and maintain for 20 hours.[2]

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • X mL of water (where X is the mass of LiAlH₄ in grams used).

    • X mL of 15% aqueous NaOH.

    • 3X mL of water.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product prep_reagents Dry LiAlH₄ and Dioxane add_dione Add Bicyclic Dione Solution to LiAlH₄ Suspension prep_reagents->add_dione reflux Reflux at 120°C for 20h add_dione->reflux cool Cool to 0°C reflux->cool quench Quench (Fieser Method) cool->quench filter_salts Filter Aluminum Salts quench->filter_salts extract Extract and Dry filter_salts->extract concentrate Concentrate extract->concentrate product Crude 10-Benzyl-3,10- diazabicyclo[4.3.1]decane concentrate->product

Caption: A logical approach to troubleshooting low reaction yields.

References

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Kaunas University of Technology. [Link]

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones. ResearchGate. [Link]

  • How to improve efficiency of the diamine synthesis from fluorescein? (2019). Chemistry Stack Exchange. [Link]

  • Is there an easier/better way of synthesizing the diamide, diamine compound in the image than the route which I have proposed? (2023). ResearchGate. [Link]

  • Piemontese, L., Sergio, R., Rinaldo, F., & Capriati, V. (2018). Optimization of the benzylation reaction for the synthesis of 3. ResearchGate. [Link]

  • Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. (1991).
  • Shoemaker, A. H., Foker, E. A., Uttaro, E. P., Beitel, S. K., & Griffith, D. R. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Shoemaker, A. H., Foker, E. A., Uttaro, E. P., Beitel, S. K., & Griffith, D. R. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Semantic Scholar. [Link]

  • Bicyclo[4.3.1]decane. PubChem. [Link]

  • Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. (2025). PubMed Central. [Link]

  • Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. SciELO. [Link]

  • Detailed Reaction Mechanism for 350–400 °C Pyrolysis of an Alkane, Aromatic, and Long-Chain Alkylaromatic. DSpace@MIT. [Link]

  • Fragmentation of Bicyclic γ-Silyloxy-β-hydroxy-α-diazolactones as an Approach to Ynolides. (2014). Journal of Organic Chemistry. [Link]

  • Towards the Stable Binding of Mercury: Synthesis and Functionalization of Dibenzyldiazabicyclononane Scaffolds. German Cancer Research Center (DKFZ). [Link]

  • Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products. Royal Society of Chemistry. [Link]

  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (2025). ResearchGate. [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Publishing. [Link]

  • Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders. (2015).
  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. (2025). MDPI. [Link]

Sources

Challenges in the debenzylation of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DBZ-431-10 Status: Open Priority: High (Critical Intermediate Bottleneck) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Bridgehead" Challenge

You are likely accessing this guide because your standard hydrogenolysis (H₂/Pd-C) protocol has stalled or failed to yield the free amine of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane .

The Diagnosis: The failure is rarely due to catalyst quality. It is a geometric constraint. The 10-position nitrogen in the [4.3.1] system is located on the one-atom bridge. Unlike the 3-position nitrogen (located in the larger four-carbon bridge), the N10-benzyl group is sterically shielded by the bicyclic cage. This prevents the "flat" adsorption required for effective palladium-catalyzed hydrogenolysis.

This guide provides three validated workflows to overcome this steric barrier, ranked by success rate in high-throughput medicinal chemistry campaigns.

Part 1: Troubleshooting & Methodology

Method A: The Chemical Option (ACE-Cl)

Recommended for: Stubborn substrates where H₂ fails; scale <10g.

When steric bulk prevents catalyst surface adsorption, we must switch to a homogeneous solution-phase reagent. 1-Chloroethyl chloroformate (ACE-Cl) is the industry standard for cleaving hindered tertiary amines (Olofson’s method).

The Mechanism: ACE-Cl attacks the N-benzyl lone pair to form a quaternary ammonium salt, which selectively eliminates benzyl chloride (due to the stability of the benzyl cation character) to form a carbamate. Methanolysis then reveals the amine.

Protocol:
  • Dissolution: Dissolve 1.0 eq of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane in dry 1,2-dichloroethane (DCE). Note: DCM can be used but DCE allows higher reflux temperatures (83°C), which is often necessary for this hindered bridge.

  • Addition: Add 1.2 – 1.5 eq of ACE-Cl dropwise at 0°C under Argon.

  • Reflux (Critical): Heat to reflux for 4–12 hours. Monitor by LCMS. You are looking for the disappearance of the starting material and the appearance of the intermediate carbamate (MW = Starting Material - 91 + 106 approx).

  • Evaporation: Remove solvent and excess reagent in vacuo.

  • Methanolysis: Redissolve the residue in MeOH and reflux for 1–2 hours. This decomposes the carbamate into the desired amine·HCl salt, acetaldehyde, and CO₂.

  • Isolation: Concentrate to yield the hydrochloride salt.

ParameterSpecificationWhy?
Solvent 1,2-Dichloroethane (DCE)Higher boiling point than DCM drives the attack on the hindered N10.
Reagent ACE-Cl (fresh)Old reagent hydrolyzes to HCl; ensure bottle is clear, not cloudy.
Atmosphere Argon/NitrogenMoisture hydrolyzes ACE-Cl before it reacts with the amine.
Method B: Optimized Hydrogenolysis (Pearlman’s Catalyst)

Recommended for: Scale >10g, or if halogenated solvents are restricted.

If you must use hydrogenation, standard Pd/C is insufficient. You require Pearlman’s Catalyst (20% Pd(OH)₂/C) . The hydroxide species on the surface aids in the adsorption of amines, and the higher Pd loading compensates for poor access.

Protocol:
  • Solvent System: Use MeOH or EtOH with 1.1 eq of HCl (or Acetic Acid).

    • Crucial: Protonating the amine prevents the free lone pair from poisoning the catalyst, but for debenzylation, we need a balance. The acid prevents tight binding of the product (free amine) which would otherwise block the active sites.

  • Catalyst Loading: High loading is required: 20 wt% of catalyst relative to substrate.

  • Pressure: 50–100 psi (3.4–6.8 bar) H₂. Atmospheric balloons rarely work for bridgehead debenzylations.

  • Temperature: Heat to 40–50°C.

Common Failure Mode:

  • Symptom: Reaction stops at 50% conversion.

  • Fix: Filter the mixture through Celite to remove the "poisoned" catalyst, add fresh catalyst, and restart. Bridgehead amines are notorious for fouling the catalyst surface.

Method C: Oxidative Cleavage (CAN)

Recommended for: Electron-rich benzyl groups (e.g., PMB) or if ACE-Cl is unavailable.

Ceric Ammonium Nitrate (CAN) can oxidatively cleave N-benzyl groups. This is often milder than refluxing DCE but requires tedious workup to remove Cerium salts.

Protocol: Dissolve substrate in MeCN:H₂O (9:1). Add 3–4 eq of CAN. Stir at room temperature. Warning: This method is less effective for the simple unsubstituted benzyl group compared to ACE-Cl.

Part 2: Visualizing the Logic

The following diagram illustrates the decision matrix for debenzylating the 10-position nitrogen.

Debenzylation_Logic Start Substrate: 10-Benzyl-3,10-diazabicyclo[4.3.1]decane Check_Restrictions Are halogenated solvents (DCE/DCM) permitted? Start->Check_Restrictions Method_ACE Method A: ACE-Cl (High Probability of Success) Check_Restrictions->Method_ACE Yes Method_H2 Method B: H2 / Pd(OH)2 (Green Chemistry / Scale-up) Check_Restrictions->Method_H2 No Step_Carbamate Intermediate: 1-Chloroethyl Carbamate Method_ACE->Step_Carbamate Reflux DCE Decision_H2_Fail Did H2 stall? Method_H2->Decision_H2_Fail Decision_H2_Fail->Method_ACE Yes (Switch Method) Final_Product Product: 3,10-diazabicyclo[4.3.1]decane (HCl Salt) Decision_H2_Fail->Final_Product No (Success) Step_Methanolysis Methanolysis (Reflux MeOH) Step_Carbamate->Step_Methanolysis Step_Methanolysis->Final_Product

Caption: Decision tree for selecting the optimal debenzylation pathway based on steric constraints and solvent restrictions.

Part 3: Frequently Asked Questions (FAQ)

Q1: I see a new spot on TLC after the ACE-Cl step, but it reverts to starting material upon workup. What happened? A: You likely did not perform the methanolysis step vigorously enough. The intermediate carbamate is stable. If you treat it with water/base during a standard workup without boiling in methanol first, it may not hydrolyze to the amine, or you are simply isolating the stable carbamate. Ensure you reflux in MeOH for at least 1 hour.

Q2: Why is the 3-position easier to debenzylate than the 10-position? A: The 3,10-diazabicyclo[4.3.1]decane system consists of a seven-membered ring bridged by a one-carbon unit (position 10). The 3-position is part of the larger "straps" of the bicycle, allowing more conformational flexibility and easier approach to a catalyst surface. The 10-position is the "peak" of the bridge; its lone pair is rigidly oriented and sterically crowded by the flanking carbons [1].

Q3: Can I use Transfer Hydrogenation (Ammonium Formate + Pd/C)? A: Generally, no. While excellent for flat aromatics, transfer hydrogenation is often too slow for sterically encumbered bridgehead nitrogens. The kinetics of hydrogen transfer are disfavored compared to the high-pressure H₂ gas method (Method B).

Q4: My product is water-soluble. How do I isolate it? A: The [4.3.1] diamine is highly polar.

  • If using Method A (ACE-Cl): The product precipitates as the HCl salt from the methanol/ether mixture. Filtration is the best isolation method.

  • If using Method B (H₂): After filtering the catalyst, evaporate the MeOH. Do not perform an aqueous extraction. Recrystallize the residue from EtOH/Et₂O.

References

  • Synthesis and Conformational Analysis: Sasaki, T., Eguchi, S., & Kiriyama, T. (1971).[1] Synthesis and some conformational observations on the 3,10-diazabicyclo[4.3.1]decane system. Journal of the American Chemical Society.[2]

  • ACE-Cl Methodology: Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines. Journal of Organic Chemistry.

  • Triphosgene Alternative: Banwell, M. G., et al. (2003). Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene.[2][3] Journal of Organic Chemistry.

  • Oxidative Debenzylation: Bull, S. D., et al. (2001). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Improving the scalability of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bicyclic Heterocycle Synthesis .

I am Dr. Aris Thorne, Senior Application Scientist specializing in complex amine scaffolds. You have requested a technical guide for scaling the synthesis of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane .

This specific scaffold (a homolog of the more common granatane/pseudopelletierine [3.3.1] systems) presents unique geometric strain and solubility challenges. While [3.3.1] systems are often made via a "one-pot" Robinson-Schlegel condensation, the [4.3.1] system typically fails under those conditions due to the instability of the required dialdehyde precursor (adipaldehyde).

Therefore, this guide focuses on the Stepwise Azepane Expansion Route , which is the industry standard for scalable, reproducible batches of [4.3.1] systems.

Module 1: The Scalable Synthesis Workflow

The most robust route avoids the polymerization-prone adipaldehyde. Instead, we construct the 7-membered ring (azepane) first, then bridge it.

The Protocol:

  • Azepane Formation: Reaction of dimethyl-2,7-dibromooctanoate with a primary amine (Position 3 source).

  • Bicyclic Closure: Thermal condensation of the azepane diester with Benzylamine (Position 10 source).

  • Global Reduction: Conversion of the bicyclic imide/dione to the final diamine using LiAlH₄ or BH₃·THF.

Workflow Diagram (DOT)

ScalableSynthesis Start Suberic Acid / Dimethyl 2,7-dibromooctanoate Step1 Step 1: Azepane Cyclization (High Dilution) Start->Step1 + Primary Amine Inter1 Intermediate A: Azepane-2,7-dicarboxylate Step1->Inter1 Yield > 70% Step2 Step 2: Thermal Bridging (Reaction with Benzylamine) Inter1->Step2 + Benzylamine (High Temp, >120°C) Inter2 Intermediate B: Bicyclic Imide (Dione) Step2->Inter2 Distill MeOH Step3 Step 3: Global Reduction (LiAlH4 or Borane) Inter2->Step3 Exothermic! Quench Fieser Workup / Salt Formation Step3->Quench Careful Hydrolysis Final Target: 10-Benzyl-3,10-diazabicyclo[4.3.1]decane Quench->Final Extraction & Distillation

Caption: Stepwise construction of the [4.3.1] skeleton via the Azepane Expansion Route, minimizing polymer byproducts.

Module 2: Troubleshooting & FAQs

This section addresses specific failure points reported by process chemists during scale-up (100g to 1kg).

Category A: Reaction Engineering (The Chemistry)

Q1: My yield in Step 1 (Azepane formation) drops significantly when I scale from 5g to 100g. Why?

  • Root Cause: Intermolecular polymerization. The formation of the 7-membered ring is entropically disfavored compared to polymerization when reactant concentration is high.

  • The Fix: Implement Pseudo-High Dilution .

    • Do not dump reagents together.

    • Dissolve the dibromo-ester and the amine in separate large volumes of solvent (MeCN or Toluene).

    • Simultaneously add both solutions dropwise into a vigorously stirred reactor containing refluxing solvent over 4–6 hours. This keeps the instantaneous concentration of unreacted monomer low, favoring intramolecular cyclization.

Q2: During Step 2 (Bridging), the reaction stalls at the mono-amide intermediate.

  • Root Cause: Incomplete thermal condensation. Closing the [4.3.1] bridge requires overcoming significant transannular strain.

  • The Fix:

    • Temperature: Ensure the internal temperature exceeds 140°C . Use high-boiling solvents like Xylene or Mesitylene.

    • Equilibrium Shift: You must actively remove the methanol byproduct. Use a Dean-Stark trap or perform the reaction in a distillation apparatus to drive the equilibrium toward the imide.

Q3: The reduction (Step 3) creates a "gray sludge" that traps my product.

  • Root Cause: Incorrect aluminum salt precipitation during the LiAlH₄ quench.

  • The Fix: Use the Fieser & Fieser Method strictly:

    • For every

      
       grams of LiAlH₄ used:
      
      • Add

        
         mL water (slowly!).
        
      • Add

        
         mL 15% NaOH.
        
      • Add

        
         mL water.
        
    • Result: A granular, white precipitate that filters easily, releasing the "sticky" amine product into the organic filtrate.

Category B: Purification & Isolation (The Workup)

Q4: I cannot extract the product from the aqueous phase; it seems to stay in the water.

  • Root Cause: The 3,10-diazabicyclo system is highly basic and polar. At neutral or slightly basic pH, it remains partially protonated or water-soluble.

  • The Fix:

    • pH Swing: Adjust the aqueous layer to pH > 12 (using 50% NaOH) to ensure the amine is fully free-based.

    • Salting Out: Saturate the aqueous layer with NaCl.

    • Solvent Choice: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction. The bicyclic amine prefers chlorinated solvents.

Q5: The final oil is colored (red/brown) and degrades upon storage.

  • Root Cause: Oxidation of the bridgehead nitrogens or trace benzylamine impurities.

  • The Fix:

    • Distillation: The free base should be purified by Kugelrohr distillation under high vacuum (<0.5 mmHg).

    • Salt Formation: Immediately convert the oil to a stable salt (e.g., Dihydrochloride or Fumarate) for storage.

      • Protocol: Dissolve oil in EtOH, add 2.2 eq. of HCl in Dioxane. Collect the white precipitate.

Module 3: Data & Specifications

Use these benchmarks to validate your intermediate steps.

ParameterIntermediate A (Azepane Diester)Intermediate B (Bicyclic Dione)Final Product (Diamine)
Appearance Clear/Pale Yellow OilWhite/Off-white SolidColorless Viscous Oil
Key IR Signal 1735 cm⁻¹ (Ester C=O)1670–1680 cm⁻¹ (Imide C=O)No Carbonyl; 2700–2800 cm⁻¹ (Bohlmann Bands*)
TLC (SiO₂) Rf ~0.6 (Hex/EtOAc)Rf ~0.4 (Hex/EtOAc)Rf ~0.2 (DCM/MeOH/NH₃)
Mass Spec (M+) M+ (Diester)M+ (Imide)M+ (Diamine)

*Note: Bohlmann bands in IR/NMR indicate the specific chair-chair conformation of the bicyclic system, confirming the bridge is intact.

References

  • Sasaki, T., Eguchi, S., & Kiriyama, T. (1971). Synthesis and some conformational observations on the 3,10-diazabicyclo[4.3.1]decane system. Journal of the American Chemical Society, 93(5), 1294–1297. Link

    • Core Reference: Establishes the foundational synthesis of the [4.3.1] system via the azepane route.
  • Kasiulis, S., et al. (2014). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators.[1] Kaunas University of Technology. Link

    • Process Reference: Details the thermal bridging of azepane dicarboxylates with benzylamine (The "Azepane Route").
  • Paquette, L. A., & Wise, L. D. (1965). The Schmidt Reaction of Pseudopelletierine.[2] Journal of the American Chemical Society.

    • Mechanistic Reference: Discusses the ring expansion logic used to access homolog

Sources

Purification strategies to remove impurities from 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related bicyclic diamines. Achieving high purity is critical for ensuring reproducible results in downstream applications, from biological screening to structural analysis. This guide provides in-depth, field-proven strategies and troubleshooting advice in a practical question-and-answer format.

Introduction: The Importance of Purity

10-Benzyl-3,10-diazabicyclo[4.3.1]decane is a valuable synthetic intermediate. The bicyclic core is a rigid scaffold often explored in medicinal chemistry for its potential to orient substituents in precise three-dimensional space.[1][2][3] The benzyl group serves as a common protecting group for one of the nitrogen atoms, allowing for selective functionalization of the secondary amine.

Impurities, such as unreacted starting materials, reaction byproducts, or over-alkylated species, can significantly impact the outcome of subsequent reactions and biological assays. This guide will walk you through a logical sequence of purification, from initial work-up to final polishing, and provide methods for assessing the final purity.

Visualizing the Purification Path

The overall strategy for purifying 10-Benzyl-3,10-diazabicyclo[4.3.1]decane involves a multi-step approach that leverages the compound's basicity and polarity. The following workflow provides a general roadmap.

Crude Crude Reaction Mixture Workup Aqueous Work-up & Acid-Base Extraction Crude->Workup Initial Cleanup Chromatography Column Chromatography Workup->Chromatography Isolate Target Impure1 Aqueous Impurities (Salts, Polar Reagents) Workup->Impure1 Crystallization Crystallization or Salt Formation/Precipitation Chromatography->Crystallization Final Polishing Impure2 Organic Impurities (Less Polar Byproducts) Chromatography->Impure2 Analysis Purity & Identity Confirmation (NMR, HPLC, MS) Crystallization->Analysis Impure3 Trace Impurities (Isomers, Analogs) Crystallization->Impure3 Pure Pure Product (>98%) Analysis->Pure

Caption: General purification workflow for 10-Benzyl-3,10-diazabicyclo[4.3.1]decane.

Frequently Asked Questions & Troubleshooting Guides
Q1: What are the most common impurities I should expect from the synthesis?

Answer: The impurity profile depends heavily on the synthetic route. A common synthesis involves the cyclization of precursors followed by reduction and benzylation.[1][3][4] Based on this, you should anticipate several classes of impurities.

Table 1: Potential Impurities and Identification

Impurity Class Potential Structure/Description Why it Forms Recommended Removal Strategy
Starting Materials Unreacted amine or electrophile precursors. Incomplete reaction. Acid-base extraction, Chromatography.
Debenzylated Product 3,10-diazabicyclo[4.3.1]decane In-situ deprotection during the reaction or work-up, especially under acidic or hydrogenolysis conditions. Acid-base extraction (may co-extract), Chromatography.
Over-Alkylated Species Dibenzyl quaternary ammonium salt. The secondary amine of the product reacts further with the benzylating agent.[5] This salt is highly polar and water-soluble; easily removed by acid-base extraction.
Reaction Solvents High-boiling point solvents (e.g., DMF, DMSO, Xylene). Carried over from the reaction. High-vacuum evaporation, aqueous washes during extraction.

| Inorganic Salts | e.g., NaBr, K₂CO₃, etc. | Byproducts from reagents or bases used in the reaction. | Aqueous washes during extraction. |

Q2: My crude product is a complex mixture. What is the most effective first step for cleanup?

Answer: For basic compounds like amines, an acid-base extraction is the most powerful initial purification step.[6][7][8] This technique exploits the difference in solubility between the neutral amine (soluble in organic solvents) and its protonated salt form (soluble in water).

Causality: The two nitrogen atoms in 10-Benzyl-3,10-diazabicyclo[4.3.1]decane are basic and can be protonated by an aqueous acid (like 1M HCl). This forms an ammonium salt. This ionic salt is highly polar and will preferentially partition into the aqueous phase, leaving non-basic organic impurities (like unreacted benzyl chloride, non-amine byproducts) behind in the organic layer.[8]

cluster_start Step 1: Dissolution & Acidification cluster_separation Step 2: Phase Separation cluster_recovery Step 3: Isolation Start Crude Product in Organic Solvent (e.g., DCM, EtOAc) Acid Add Aqueous Acid (e.g., 1M HCl) Start->Acid Shake in Sep. Funnel Organic Organic Layer: Neutral Impurities, Excess Reagents Acid->Organic Aqueous Aqueous Layer: Protonated Amine Salt (Product) Acid->Aqueous Basify Add Base (e.g., NaOH) to Aqueous Layer until pH > 10 Aqueous->Basify Extract Extract with Fresh Organic Solvent Basify->Extract Pure Organic Layer: Purified Neutral Amine (Product) Extract->Pure

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). Combine the acidic aqueous layers.

    • Expert Tip: Check the pH of the aqueous layer after the first extraction to ensure it is acidic (pH 1-2). This confirms that the amine has been protonated and extracted.

  • Back-Wash (Optional): Wash the combined acidic aqueous layers with a fresh portion of organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 2M NaOH) with stirring until the solution is strongly basic (pH > 10). The protonated amine will be neutralized, often causing the free base to precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous layer with fresh DCM or EtOAc (3 times). The purified amine product will now be in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q3: I performed an acid-base extraction, but my product is still not pure. How do I remove structurally similar impurities?

Answer: If impurities like the debenzylated starting material or other closely related amines are present, column chromatography is the next logical step. Amines can be challenging to purify on standard silica gel due to their basicity.

Causality: Silica gel has acidic silanol (Si-OH) groups on its surface. Basic amines can interact strongly with these sites, leading to poor separation, irreversible adsorption, and significant "streaking" or tailing of the product spot on a TLC plate and on the column.

Troubleshooting Protocol: Column Chromatography of Amines

  • Stationary Phase Selection:

    • Standard Silica Gel: Most common, but requires a modifier.

    • Basic Alumina: An alternative stationary phase that is basic and can give better peak shapes for amines, though it may have different selectivity.[5]

    • Treated Silica: Commercially available or prepared by pre-treating silica gel with a base.

  • Mobile Phase (Eluent) Optimization:

    • TLC First: Always develop a good solvent system using Thin Layer Chromatography (TLC) before running a column.

    • Add a Modifier: To prevent streaking on silica, add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) is most common (typically 0.5-2% by volume).[5][9] Ammonia in methanol (e.g., a 7N solution) can also be used as part of a polar solvent system (e.g., 5% 7N NH₃/MeOH in DCM).

    • Polarity: A typical gradient for this compound might start with a less polar system (e.g., 100% EtOAc) and gradually increase polarity by adding methanol (e.g., gradient from 0% to 10% MeOH in EtOAc), all while containing the basic modifier.

Table 2: Example Eluent Systems for Amine Purification on Silica Gel

Eluent System Modifier Polarity Comments
Dichloromethane / Methanol 1-2% Triethylamine High Good for separating more polar amines. The gradient is typically 0-15% MeOH in DCM.
Ethyl Acetate / Hexanes 1-2% Triethylamine Medium Useful for less polar amines and for removing non-polar impurities.

| Dichloromethane / 7N NH₃ in Methanol | 7N NH₃ in MeOH | High | A strong system for very basic or polar amines. Use a pre-mixed solution for consistency. |

Q4: How can I achieve >99% purity for analytical standards or final API steps?

Answer: After chromatography, trace impurities may remain. For the highest purity, crystallization or precipitation of a salt is often the most effective final step.

Causality: This process relies on the principle that the desired compound will have a well-defined crystal lattice. Impurities, being structurally different, will not fit well into this lattice and will remain in the solvent (the "mother liquor").

Protocol 1: Recrystallization of the Free Base

  • Solvent Screening: Find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include isopropanol, acetonitrile, ethyl acetate, or mixtures like EtOAc/hexanes.

  • Procedure: Dissolve the compound in the minimum amount of hot solvent. Allow it to cool slowly to room temperature, then further cool in an ice bath or refrigerator.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Protocol 2: Salt Formation and Precipitation Amines often form highly crystalline salts, which can be easier to purify than the free base.[5]

  • Dissolution: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, MTBE, or EtOAc).

  • Acid Addition: Slowly add a solution of an acid, such as HCl in dioxane or HCl in diethyl ether, dropwise with stirring.

  • Precipitation: The corresponding hydrochloride salt will often precipitate out of the solution as a crystalline solid.

  • Isolation: Collect the solid by vacuum filtration, wash with the solvent (e.g., ether), and dry thoroughly. The free base can be recovered by dissolving the salt in water and basifying as described in the acid-base extraction protocol.

Q5: How do I confirm the purity and structural identity of my final product?

Answer: A combination of analytical techniques is essential to confirm both the identity and purity of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane.

Table 3: Key Analytical Techniques

Technique Purpose What to Look For
¹H and ¹³C NMR Structural Elucidation & Purity Confirms the chemical structure by showing the correct number of protons and carbons with expected chemical shifts and coupling patterns.[10][11] The absence of signals from impurities and a clean baseline indicate high purity. Integration of proton signals should match the expected ratios.
HPLC Purity Assessment High-Performance Liquid Chromatography is a highly sensitive method for quantifying purity.[12][13] A pure sample will show a single major peak. Purity is often reported as "% area" of the main peak. Derivatization may be needed for good UV detection.[14][15]
Mass Spectrometry (MS) Molecular Weight Confirmation Provides the mass-to-charge ratio (m/z) of the compound. Look for the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.

| Melting Point | Purity Indicator | A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. |

References
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Wikipedia. Acid–base extraction.
  • ACS Publications. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry.
  • Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • Chromatography Online. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • PMC. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
  • Reddit. (2024). Amine workup. r/Chempros.
  • Reaction Chemistry & Engineering (RSC Publishing). (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. DOI:10.1039/D1RE00205H.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Cbz-protected amines.
  • Supporting Information. General procedure for synthesis.
  • ResearchGate. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.
  • Journal of Organic Chemistry. (2014). Fragmentation of Bicyclic γ-Silyloxy-β-hydroxy-α-diazolactones as an Approach to Ynolides.
  • KTU ePubl. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators.
  • ResearchGate. Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones.
  • Google Patents. (2015). WO2015110271A1 - Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders.
  • PMC. Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions.
  • Longdom Publishing. The Impact of NMR Spectroscopy in Analytical Chemistry.
  • ResearchGate. (2025). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues.

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Technical Support Center: Stability and Degradation Studies of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the stability and degradation studies of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane. The content is structured in a question-and-answer format to directly address potential challenges and frequently asked questions during experimental workflows.

Section 1: Understanding the Stability Profile of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

The unique bridged bicyclic structure of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane, containing two tertiary amine functionalities, presents specific considerations for its stability. This section addresses common queries regarding the inherent stability of the molecule and potential degradation pathways.

Q1: What are the most likely degradation pathways for 10-Benzyl-3,10-diazabicyclo[4.3.1]decane under typical pharmaceutical stress conditions?

A1: Based on the chemical structure, the most probable degradation pathways involve the tertiary amine and benzyl functional groups. Key vulnerabilities include:

  • Oxidation: Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides. The benzylic position is also prone to oxidation, potentially yielding a ketone or other oxidized species. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.[1][2]

  • Debenzylation: The benzyl group can be cleaved under various conditions, such as catalytic hydrogenation (a common final step in syntheses of related structures) or potentially under certain oxidative or photolytic stress conditions.[3][4] This would result in the formation of 3,10-diazabicyclo[4.3.1]decane and benzaldehyde or benzoic acid.

  • Ring Opening: While the bicyclic alkane framework is generally stable, extreme pH and temperature conditions could potentially lead to ring opening or rearrangement reactions, although this is considered a less likely pathway under standard forced degradation conditions.

Q2: Are there any specific synthetic impurities that I should be aware of that might affect stability studies?

A2: Yes, understanding the synthetic route is crucial. A common synthesis for analogous diazabicyclic structures involves the reaction of a dibromoalkane with an amine, followed by cyclization and subsequent reduction of amide intermediates.[3][5] Potential impurities could include:

  • Starting materials: Unreacted precursors or reagents.

  • Intermediates: Incompletely cyclized or reduced products.

  • By-products: Products from side reactions.

These impurities could degrade under stress conditions and interfere with the analysis of the primary degradation products of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane. It is imperative to have a well-characterized starting material with a comprehensive impurity profile.

Section 2: Designing and Executing Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[6][7][8] This section provides guidance on setting up and troubleshooting these experiments.

Q3: What are the recommended starting conditions for a forced degradation study of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane?

A3: The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] The following are recommended starting conditions, which should be optimized based on preliminary results:

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24-72 hoursGenerally stable, potential for salt formation
Base Hydrolysis 0.1 M NaOH60°C24-72 hoursGenerally stable
Oxidation 3% H₂O₂Room Temperature6-24 hoursN-oxidation, Benzylic oxidation
Thermal (Dry Heat) 80°C48-96 hoursGeneral decomposition
Photostability ICH Q1B conditionsAmbientAs per guidelinesPhotolytic cleavage, oxidation

Q4: My initial forced degradation experiments show no degradation. What should I do?

A4: If you observe no degradation under the initial stress conditions, you should incrementally increase the severity of the conditions. Here's a systematic approach:

  • Increase Reagent Concentration: For acid and base hydrolysis, you can increase the concentration of HCl or NaOH (e.g., to 1 M). For oxidation, the concentration of H₂O₂ can be increased (e.g., to 10%).

  • Increase Temperature: For all solution-based studies, the temperature can be elevated (e.g., to 80°C). For thermal studies, the temperature can be increased further, but be mindful of the compound's melting point.

  • Increase Duration: Extend the exposure time to the stress condition.

It is crucial to make these changes one at a time to understand the specific factors driving degradation.

Q5: My forced degradation resulted in complete degradation of the compound. How can I get meaningful results?

A5: Complete degradation indicates that the stress conditions were too harsh. You need to reduce the severity of the conditions. Consider the following adjustments:

  • Decrease Reagent Concentration: Use more dilute acidic, basic, or oxidative solutions.

  • Lower the Temperature: Perform the studies at a lower temperature.

  • Reduce the Duration: Sample at earlier time points to capture the initial degradation products.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at sufficient levels for detection and characterization without being further degraded.[8]

Section 3: Analytical Method Development and Troubleshooting

A robust, stability-indicating analytical method is the cornerstone of any stability study. This section provides guidance on developing and troubleshooting such methods, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Q6: What type of HPLC method is suitable for analyzing 10-Benzyl-3,10-diazabicyclo[4.3.1]decane and its degradation products?

A6: A reverse-phase HPLC method with UV detection is a good starting point. Given the basic nature of the tertiary amines, certain considerations are important:

  • Column: A C18 column is a common choice. To minimize peak tailing of the basic analytes, consider using a column with end-capping or a "base-deactivated" silica.

  • Mobile Phase: A buffered mobile phase is essential to control the ionization state of the amines and ensure reproducible retention times. An acidic pH (e.g., pH 2.5-4) using a phosphate or formate buffer is recommended to ensure the amines are protonated and exhibit good peak shape.

  • Organic Modifier: Acetonitrile or methanol can be used as the organic modifier. A gradient elution is likely necessary to separate the parent compound from its more polar degradation products (e.g., N-oxides) and less polar impurities.

  • Detection: The benzyl group provides a chromophore suitable for UV detection, typically around 254 nm.

Q7: I am observing poor peak shape (e.g., tailing) for the parent compound. What are the possible causes and solutions?

A7: Poor peak shape for basic compounds like 10-Benzyl-3,10-diazabicyclo[4.3.1]decane is a common issue in reverse-phase HPLC. Here are the likely causes and troubleshooting steps:

CauseExplanationSolution
Secondary Interactions The basic amine groups can interact with residual acidic silanol groups on the silica-based column packing.- Use a base-deactivated or end-capped column.- Lower the mobile phase pH to ensure full protonation of the amines.- Add a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can affect column lifetime).
Column Overload Injecting too much sample can lead to peak fronting or tailing.Dilute the sample and reinject.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the amines, you can have a mixture of ionized and non-ionized forms, leading to peak distortion.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes.

Q8: How can I confirm that my analytical method is "stability-indicating"?

A8: A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients. To demonstrate this:

  • Analyze Stressed Samples: Inject samples from your forced degradation studies. The method should show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The peak for the parent compound should be spectrally pure in the presence of its degradation products.

  • Resolution: The resolution between the parent peak and the closest eluting degradation product peak should be greater than 1.5.

Experimental Protocols

Protocol 1: Forced Degradation Under Oxidative Conditions
  • Sample Preparation: Prepare a stock solution of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching (Optional but Recommended): To stop the reaction, dilute the aliquot in the mobile phase.

  • Analysis: Analyze the samples by the developed stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Visualizations

G cluster_workflow Forced Degradation Workflow cluster_pathways Potential Degradation Pathways API 10-Benzyl-3,10- diazabicyclo[4.3.1]decane Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) API->Stress Sampling Sample at Time Points Stress->Sampling Analysis HPLC Analysis Sampling->Analysis Data Data Interpretation Analysis->Data Parent 10-Benzyl-3,10- diazabicyclo[4.3.1]decane N_Oxide N-Oxide (Oxidation) Parent->N_Oxide Oxidation Debenzylated 3,10-Diazabicyclo[4.3.1]decane (Debenzylation) Parent->Debenzylated Cleavage Benzylic_Oxidation Benzylic Ketone (Oxidation) Parent->Benzylic_Oxidation Oxidation

Caption: Forced degradation workflow and potential degradation pathways.

References

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.
  • Drug Discovery and Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Jadhav, S. B., et al. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 555-578.
  • ResearchGate. (2025). Development of forced degradation and stability indicating studies of drugs – A review. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones. [Link]

  • Google Patents.
  • Google Patents. Diazabicyclo[4.3.
  • National Center for Biotechnology Information. Bicyclo[4.3.1]decane. PubChem Compound Summary for CID 12592588. [Link]

  • Shoemaker, A. H., Foker, E. A., Uttaro, E. P., Beitel, S. K., & Griffith, D. R. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 19, 1686–1693.
  • U.S. Environmental Protection Agency. (2022). Analytical method for benzobicyclon and its metabolites 1315P-070, 1315P-570, 1315P-683.
  • ResearchGate. An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • Ochekpe, N. A., Olorunfemi, P. O., & Eseyin, O. A. (2009). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research, 8(5), 443-447.
  • Kurumoglu, S., & Gurkan, Y. Y. (2020). Investigation of degradation products of secondary metabolites of Bupropion molecule by DFT methods.
  • Wang, F., et al. (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. Molecules, 28(13), 4969.

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Technical Support Center: Troubleshooting Low Yields in Diazabicycloalkane Cyclization Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for diazabicycloalkane synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during intramolecular cyclization reactions that lead to low product yields. The following sections provide answers to frequently asked questions and in-depth troubleshooting workflows to optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in diazabicycloalkane cyclization?

Low yields are often multifactorial. The most common culprits include incomplete reaction conversion, the formation of side products, product degradation, and losses during purification.[1] Incomplete conversion can stem from suboptimal reaction conditions such as temperature, concentration, or an inappropriate choice of base or solvent.[2] Side reactions, including intermolecular polymerization or the formation of stable, undesired stereoisomers, can significantly consume starting material.[1]

Q2: How do steric and electronic effects of substituents influence the reaction?

Substituent effects play a critical role in the success of the cyclization.

  • Steric Hindrance: Bulky substituents near the reacting centers can physically impede the intramolecular reaction, slowing down the desired cyclization and allowing competing side reactions to dominate.[3]

  • Electronic Effects: The electronic nature of substituents can significantly alter the nucleophilicity of the reacting nitrogen and the electrophilicity of the carbon center. Electron-withdrawing groups can deactivate the aromatic rings or alkyl chains, making the cyclization less favorable, while electron-donating groups can sometimes enhance reactivity.[3][4] For instance, in certain aza-Michael additions leading to diazabicycloalkanes, aldehydes with electron-withdrawing groups lead to good yields, whereas those with electron-donating groups result in poor yields due to the deactivation of the carbonyl group.[4]

Q3: How critical is the choice of solvent and base in the cyclization?

The choice of solvent and base is paramount and can dramatically influence reaction rates and product distribution.

  • Solvent: The solvent plays a key role in stabilizing transition states and solvating reactants.[5] The polarity of the solvent can affect the reaction outcome; for example, some reactions may proceed well in aprotic solvents like DMF or DMSO, while others require protic solvents like ethanol.[2][6] The solvent cage effect in explicit solvents can also favor the formation of intimate ion pairs, which can be crucial for stereoselectivity.[7]

  • Base: The base is often required to deprotonate one of the nitrogen atoms, increasing its nucleophilicity to initiate the cyclization. An inappropriate base (too weak or too strong) can lead to incomplete deprotonation or undesired side reactions. The use of certain bases has been shown to have no influence in some selenoetherification cyclizations, while in others, alkaline conditions are essential.[2][8]

Q4: My product appears to be degrading during workup or purification. What can I do?

Product degradation can be a significant source of yield loss, especially if the diazabicycloalkane core is sensitive to air, moisture, or thermal stress.[1]

  • Inert Atmosphere: Always perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature Control: Avoid excessive heating during the reaction and concentration steps. If possible, concentrate the product solution at reduced temperature.

  • pH Control: During aqueous workup, be mindful of the product's stability at different pH values. Some bicyclic structures can be sensitive to strong acids or bases.

In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific problems encountered during diazabicycloalkane cyclization.

Problem 1: Low or No Product Conversion (Starting Material Unchanged)

Observing a significant amount of unreacted starting material by TLC or LC-MS is a common issue. This indicates that the reaction conditions are not suitable to overcome the activation energy barrier of the cyclization.

Troubleshooting Workflow

The following decision tree can guide your optimization process.

G start Start: Low Conversion Observed purity Verify Purity of Starting Materials (NMR, LC-MS) start->purity conditions Re-evaluate Reaction Conditions purity->conditions If Pure fail Issue Persists purity->fail If Impure: Purify & Retry temp Optimize Temperature conditions->temp conc Adjust Concentration (High Dilution?) temp->conc No Improvement success Yield Improved temp->success Improvement base_solvent Screen Base & Solvent conc->base_solvent No Improvement conc->success Improvement catalyst Assess Catalyst/Reagent Activity base_solvent->catalyst No Improvement base_solvent->success Improvement catalyst->success Improvement catalyst->fail No Improvement

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions
  • Purity of Starting Materials: Impurities in the acyclic precursor can poison catalysts or interfere with the reaction.[3] Always ensure the starting material is of high purity, using techniques like recrystallization or column chromatography if necessary.[9]

  • Reaction Temperature: Many cyclization reactions require a specific temperature range to proceed efficiently.

    • Action: If the reaction is sluggish at room temperature, try incrementally increasing the temperature. Monitor the reaction closely for the appearance of side products. Conversely, some reactions benefit from sub-ambient temperatures to control selectivity.

  • Concentration (High Dilution Principle): The desired intramolecular cyclization is a first-order process, while competing intermolecular side reactions (e.g., polymerization) are second-order.

    • Action: Perform the reaction under high-dilution conditions. This can be achieved by adding the substrate solution dropwise over several hours to a large volume of refluxing solvent.[1] This strategy favors the intramolecular pathway by keeping the instantaneous concentration of the substrate low.

  • Solvent and Base Screening: As discussed in the FAQs, the solvent and base are critical. The optimal combination is highly substrate-dependent.

    • Action: Create a screening matrix to test various combinations. A summary of potentially suitable solvents and bases is provided below.

Solvent TypeExamplesRationale
Aprotic Polar DMF, DMSO, AcetonitrileGood at solvating charged intermediates.[2]
Aprotic Non-polar Toluene, DioxaneOften used for reactions requiring high temperatures.[5]
Protic Ethanol, MethanolCan participate in hydrogen bonding, which may stabilize the transition state or, conversely, deactivate the nucleophile.[2][10]
Base TypeExamplesRationale
Inorganic Carbonates K₂CO₃, Cs₂CO₃Mild bases, often used in polar aprotic solvents.
Organic Amines Triethylamine (TEA), DBUNon-nucleophilic organic bases.
Hydrides/Alkoxides NaH, NaOEtStrong bases for less acidic N-H bonds. Use with caution to avoid side reactions.[2]
  • Catalyst Activity: If the reaction is catalyst-mediated (e.g., using transition metals like Ag, Au, or Rh), the catalyst's activity is crucial.[5][11]

    • Action: Ensure the catalyst is fresh or has been stored correctly. In some cases, adding a fresh portion of the catalyst can restart a stalled reaction.[1] For metal-catalyzed reactions, the choice of ligand can also dramatically affect yield and selectivity.[4]

Problem 2: Formation of Significant Side Products

If the starting material is consumed but the yield of the desired diazabicycloalkane is low, side reactions are the likely cause.

Common Side Reactions and Mitigation Strategies
Side ReactionPotential CauseMitigation Strategy
Intermolecular Polymerization High substrate concentration.Use high-dilution conditions as described above.
Formation of Stereoisomers The reaction conditions favor a thermodynamically more stable but undesired isomer.Modify the reaction temperature (lower temperature often increases kinetic control). Screen different catalysts or solvents that may alter the transition state geometry.[1]
Elimination Reactions Presence of a strong, non-nucleophilic base and a suitable leaving group.Use a milder, more nucleophilic base or modify the substrate to remove the potential for elimination.
Hydrolysis Presence of water in the reaction mixture.Ensure all glassware, solvents, and reagents are rigorously dried.[12] Run the reaction under a dry, inert atmosphere.
General Reaction Scheme Visualization

The following diagram illustrates a generalized intramolecular cyclization to form a diazabicyclo[X.Y.Z]alkane core. The key is to favor the intramolecular pathway (k₁) over the intermolecular pathway (k₂).

G cluster_0 Reaction Pathways A Acyclic Precursor (H-N-R-N-H-L) B Intramolecular Cyclization (Desired Product) A->B k₁ (Intramolecular) Favored by High Dilution C Intermolecular Reaction (Dimer/Polymer) A->C k₂ (Intermolecular) Favored by High Concentration

Caption: Competing intramolecular vs. intermolecular reactions.

Problem 3: Difficulty in Product Isolation and Purification

Even with a good crude yield, challenges in purification can lead to a low isolated yield.

  • Co-elution of Isomers: Stereoisomers often have very similar polarities, making their separation by standard column chromatography difficult.[1]

    • Solution: Optimize the chromatography method. Try different solvent systems (eluents) or use a different stationary phase (e.g., alumina instead of silica gel). High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.

  • High Polarity: Many diazabicycloalkanes are highly polar due to the presence of two nitrogen atoms, leading to poor mobility on silica gel.

    • Solution: Try adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing and improve separation. Alternatively, a reverse-phase chromatography approach might be more effective.

Experimental Protocols

Example Protocol: High-Dilution Intramolecular Cyclization

This protocol is a generalized procedure based on principles for minimizing intermolecular side reactions.[1]

  • Apparatus Setup:

    • Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add the chosen anhydrous solvent (e.g., Toluene, 100 mL) and the base (e.g., K₂CO₃, 5 equivalents) to the flask.

  • Reaction Execution:

    • Heat the solvent/base mixture to reflux with vigorous stirring.

    • Dissolve the acyclic precursor (1.0 g) in a smaller volume of the same anhydrous solvent (20 mL).

    • Add the precursor solution to the dropping funnel.

    • Add the precursor solution dropwise from the funnel to the refluxing suspension over a period of 4-6 hours. This maintains high dilution.

  • Monitoring and Workup:

    • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic base.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure (at low temperature if the product is sensitive) to obtain the crude product.

  • Purification:

    • Purify the crude material by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with 0.5% triethylamine).

References

  • D. O. V. Village, P. M. S. D. Cal, & P. M. P. G. (2006). Azabicycloalkenes as synthetic intermediates: application to the preparation of diazabicycloalkane scaffolds. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. a. Available at: [Link]

  • ResearchGate. (2026, January 10). Synthesis of Chiral Diazabicycloalkanes via Organocatalytic aza‐Michael/Aldol Reaction | Request PDF. Available at: [Link]

  • Deppermann, N., Prenzel, A. H. G. P., Beitat, A., & Maison, W. (2006). Azabicycloalkenes as Synthetic Intermediates: Application to the Preparation of Diazabicycloalkane Scaffolds. Organic Letters, 8(8), 1597–1600. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a for the cyclization of 3i. Available at: [Link]

  • Abraham, M. H., Grellier, P. L., Nasehzadeh, A., & Walker, R. A. C. (1988). Quantitative study of solvent effects on the Menshutkin reaction between 1,4-diazabicyclo[2.2.2]octane and 2-chloroethylbenzene, 2-bromoethylbenzene, and 2-iodoethylbenzene. Part 2. Mixed solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 1717. Available at: [Link]

  • Stockdill, J. L., & Williams, R. M. (2010). Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. Angewandte Chemie International Edition, 49(20), 3494–3513. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of intramolecular cyclization reaction. Available at: [Link]

  • Wang, Z., & Tu, Y. (2020). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Chemical Communications, 56(85), 12951–12954. Available at: [Link]

  • ResearchGate. (n.d.). Optimization Reaction Conditions for Cyclization a. Available at: [Link]

  • N. D., A. H. G. P. P., A. B., & W. M. (2005). Synthesis of modular dipeptide mimetics on the basis of diazabicycloalkanes and derivatives thereof with sulphur containing side chains. PubMed. Available at: [Link]

  • P., J. K., J. M. K., & E. D. W. (2015). Influence of Solvents upon Diketopiperazine Formation of FPG8K. PMC. Available at: [Link]

  • A. K., M. A., S. J., M. S. A. K., S. K., & A. H. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • M. K., S. S., & G. G. (2016). Purification of infectious and non-infectious chlamydial particles using iodixanol for density gradient preparation. PubMed. Available at: [Link]

  • Leah4sci. (2015, March 5). Diels Alder Reaction Cyclo Reactants and Bicyclo Products. YouTube. Available at: [Link]

  • Wang, Z., & Tantillo, D. J. (2019). Dynamics-based transition states reveal solvent cage effect and SN2 transition state motion in Lewis acid catalyzed stereoselective tertiary alcohol nucleophilic substitution reactions. Chemical Science, 10(37), 8594–8603. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Debenzylation of N-Benzyl Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the removal of the N-benzyl (Bn) group from heterocyclic compounds is a critical, yet often challenging, step in synthetic chemistry. This guide is designed to provide you with in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. We will move beyond simple protocols to explain the underlying principles that govern success in these transformations.

Catalyst Selection: A Proactive Approach

Choosing the right catalyst from the outset is the most critical factor for a successful N-debenzylation. The interaction between the heterocyclic substrate and the catalyst surface dictates the reaction's efficiency. Let's address the primary considerations in a question-and-answer format.

Q1: What is the standard, first-pass catalyst for N-debenzylation, and when should I use it?

A: For many simple N-benzyl heterocycles, 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (from a balloon to several bar pressure) is the workhorse catalyst.[1] It is relatively inexpensive, efficient, and the reaction workup is straightforward (filtration to remove the catalyst). This method is ideal for substrates that do not contain other easily reducible functional groups and are not prone to catalyst poisoning.

The Mechanism in Brief: The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen adsorbs and dissociates into active palladium hydride species. The N-benzyl heterocycle also adsorbs onto the surface, where the active hydrogen species cleave the benzylic C-N bond. The debenzylated product and toluene then desorb, regenerating the catalytic site.[1]

Q2: My reaction with Pd/C is sluggish or has stalled completely. What is the most likely cause?

A: The most common culprit is catalyst poisoning by the basic nitrogen atom of the heterocycle itself.[2] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium surface, blocking the active sites required for hydrogen activation and catalysis. This is particularly problematic for electron-rich heterocycles like pyridines and imidazoles.[2]

Q3: How can I overcome catalyst poisoning?

A: You have several effective strategies:

  • Acidic Additives: Adding a stoichiometric equivalent of a mild acid, like acetic acid or hydrochloric acid, protonates the basic nitrogen of the heterocycle.[1][2] The resulting ammonium salt has a significantly reduced affinity for the palladium surface, preventing poisoning and often accelerating the reaction.[3] However, this requires a neutralization step during workup.

  • Switch to Pearlman's Catalyst (Pd(OH)₂/C): This catalyst, 20% Palladium Hydroxide on Carbon, is frequently more effective than Pd/C for deprotecting substrates with basic nitrogen groups.[1][4] It is often more active and less susceptible to poisoning, making it an excellent second choice if Pd/C fails.

  • Use a Co-catalyst: The addition of a co-catalyst like niobic acid-on-carbon (Nb₂O₅/C) alongside Pd/C has been shown to dramatically accelerate the reaction and prevent catalyst poisoning without requiring subsequent neutralization.[3][4]

Q4: My substrate contains other reducible groups (e.g., Cbz, nitro, alkenes, aromatic halogens). How can I selectively remove the N-benzyl group?

A: This is a classic chemoselectivity challenge. Standard catalytic hydrogenation is a powerful reduction method and may not be suitable.[4] Your best options are:

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in situ, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, instead of hydrogen gas.[1][5] CTH is generally milder and can offer greater selectivity, preserving other sensitive groups.[2][4]

  • Pearlman's Catalyst for N- vs. O-Benzyl: Hydrogenation with Pearlman's catalyst can selectively remove N-benzyl groups in the presence of O-benzyl ethers, a valuable tool for complex molecules.[6]

  • Non-Reductive Methods: For highly sensitive substrates, you must abandon reductive approaches.

    • Oxidative Cleavage: A combination of potassium tert-butoxide (KOtBu) and oxygen in DMSO can efficiently debenzylate a wide range of N-benzyl heterocycles, including indoles, imidazoles, and pyrazoles.[7][8] This method is tolerant of reducible groups like thioethers and nitriles.[7] Another option for some systems involves using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), often activated by visible light.[9][10]

    • Acid-Mediated Cleavage: Strong Lewis acids like BCl₃, in the presence of a cation scavenger like pentamethylbenzene, can cleave benzyl groups at low temperatures, preserving acid-sensitive functionalities.[11]

Catalyst Selection Workflow

The following decision tree provides a logical pathway for selecting an appropriate debenzylation strategy based on your substrate's characteristics.

sub_analysis Substrate Analysis reducible_groups Other Reducible Groups Present? (e.g., Ar-X, NO2, C=C, Cbz) sub_analysis->reducible_groups poisoning Known Catalyst Poisoning Issues? reducible_groups->poisoning No cth Milder Conditions: Catalytic Transfer Hydrogenation (CTH) reducible_groups->cth Yes pd_c Standard Conditions: Pd/C, H2 poisoning->pd_c No pearlmans Pearlman's Catalyst: Pd(OH)2/C, H2 poisoning->pearlmans Yes non_reductive Non-Reductive Methods: Oxidative (e.g., KOtBu/O2) or Acidic (e.g., BCl3) cth->non_reductive If CTH fails or is incompatible

Caption: A decision tree for initial catalyst selection.

Troubleshooting Guide

Even with the best initial choice, experiments can encounter issues. This guide addresses the most common problems in a direct Q&A format.

Problem 1: My reaction is very slow or stalls before completion using Pd/C.

  • Question: I've confirmed my starting material is pure. Why isn't the reaction proceeding, and what are my next steps?

  • Answer: As discussed, the primary suspect is catalyst poisoning.[2] However, poor catalyst quality or insufficient hydrogen pressure are also common factors.[4]

    Troubleshooting Steps:

    • Add Acetic Acid: In the same reaction flask, add 1.0-1.2 equivalents of glacial acetic acid. This will often restart a stalled reaction by liberating the catalyst surface.[2]

    • Increase Hydrogen Pressure: If you are using a hydrogen balloon, the pressure may be insufficient. If equipment allows, switch to a stirred hydrogenation vessel at 2-5 bar (30-75 psi) of H₂.[12]

    • Check the Catalyst: Catalysts can lose activity over time or vary between batches.[13] Try a fresh batch of Pd/C. If that fails, switch to Pearlman's catalyst (Pd(OH)₂/C), which is known to be more robust for these substrates.[1][4]

    • Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes compensate for partial poisoning or low reactivity.[14]

Troubleshooting Logic for Sluggish Reactions

This workflow illustrates a systematic approach to diagnosing and solving a stalled catalytic hydrogenation.

start Sluggish or Incomplete N-Debenzylation with Pd/C check_catalyst Check Catalyst Quality & Loading start->check_catalyst add_acid Add Stoichiometric Acid (e.g., Acetic Acid) check_catalyst->add_acid Catalyst OK switch_catalyst Switch to Different Catalyst (e.g., Pd(OH)2/C) check_catalyst->switch_catalyst Catalyst Suspect increase_pressure Increase H2 Pressure &/or Temperature add_acid->increase_pressure Failure success Reaction Complete (Success) add_acid->success Success switch_catalyst->success Success failure No Improvement (Failure) switch_catalyst->failure Failure increase_pressure->success Success increase_pressure->failure Failure

Sources

Identifying and characterizing unexpected reaction intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Intermediate Diagnostic & Troubleshooting Center . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling to capture transient, highly reactive species—such as radicals, carbenes, or organometallic complexes.

Identifying these fleeting intermediates is not just an academic exercise; it is critical for optimizing reaction kinetics, mitigating side reactions, and ensuring the scalability of active pharmaceutical ingredients (APIs). However, because these species are inherently unstable, standard analytical workflows often fail.

This guide is designed to provide you with field-proven, self-validating methodologies and troubleshooting logic to capture the uncapturable.

Part 1: Diagnostic Workflows & Self-Validating Protocols

To definitively characterize an intermediate, you must move beyond simple observation and design a self-validating experimental system. Below are the gold-standard protocols for different classes of reactive species.

Protocol A: Capturing Neutral Organometallic Intermediates via ESI-MS

Standard Electrospray Ionization Mass Spectrometry (ESI-MS) only detects ions. If your catalytic cycle relies on neutral intermediates (e.g., many palladium-catalyzed cross-couplings), they will be invisible to standard MS[1]. Methodology:

  • Charge-Tagging Synthesis: Synthesize a modified catalyst ligand or substrate bearing a permanently charged, remote functional group (e.g., a tetraalkylammonium moiety). This ensures the intermediate can fly in the gas phase while the "neutral reaction intermediate core" remains chemically unperturbed[1].

  • Continuous-Flow Injection: Mix the charge-tagged catalyst with substrates in a continuous-flow microreactor directly coupled to the ESI source to minimize dead time.

  • Isolation & Fragmentation: Isolate the target m/z corresponding to the suspected intermediate using the first quadrupole, then subject it to Collision-Induced Dissociation (CID) or IR photodissociation spectroscopy[1][2].

  • Self-Validation Step: You must independently synthesize the downstream product complex (or a stable analogue) and subject it to identical CID conditions. If the fragmentation energy and transition structures of your transient species match the control, your structural assignment is validated[1].

Protocol B: Radical Trapping for EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) is the only direct method for detecting species with unpaired electrons. Because most radicals decay in nanoseconds, spin trapping is required to form a stable nitroxide adduct[3]. Methodology:

  • Trap Selection: Select a spin trap (e.g., DMPO or PBN) based on the expected radical's half-life and steric environment[3].

  • Kinetic Flooding: Introduce the spin trap to the reaction mixture at a massive excess (typically 10–100 mM) to ensure kinetic competition against natural radical decay pathways.

  • Data Acquisition: Acquire the EPR spectrum, focusing on the hyperfine splitting pattern, which acts as a structural fingerprint for the trapped radical[3].

  • Self-Validation Step: Spin traps can undergo non-radical nucleophilic addition followed by oxidation, creating false positives[3]. To validate, perform isotopic labeling (e.g.,

    
    C or 
    
    
    
    N) on the suspected radical precursor. A corresponding shift in the hyperfine coupling constants unambiguously proves the radical's origin[3].
Protocol C: Real-Time In-Situ Monitoring (ReactIR)

For process optimization, extracting aliquots destroys sensitive intermediates. In-situ mid-infrared spectroscopy tracks concentration changes under actual process conditions (acidic, high pressure, low temperature)[4]. Methodology:

  • Baseline Calibration: Insert the Attenuated Total Reflectance (ATR) probe into the solvent system and subtract the background.

  • Reaction Initiation: Introduce reagents and continuously monitor specific wavenumbers associated with functional group transformations (e.g., carbonyl shifts during mixed anhydride formation)[4].

  • Self-Validation Step: Correlate the decay of the IR intermediate peak with the formation of the product using an orthogonal technique, such as on-flow ReactNMR, to ensure the species is kinetically competent and not an off-cycle resting state[5].

Part 2: Visualizing the Analytical Logic

Workflow Start Reaction Initiation ReactIR In-Situ ReactIR (Real-Time Kinetics) Start->ReactIR Decision Intermediate Properties? ReactIR->Decision EPR EPR Spectroscopy (Radical Species) Decision->EPR Paramagnetic NMR In-Situ / Cryo-NMR (Structural Elucidation) Decision->NMR Diamagnetic MS ESI-MS / Ion Mobility (Mass & Fragmentation) Decision->MS Charged/Ionizable Synthesis Mechanistic Pathway Validation EPR->Synthesis NMR->Synthesis MS->Synthesis

Multi-modal analytical workflow for the capture and characterization of reaction intermediates.

Troubleshooting Issue Intermediate Not Detected Check1 Is half-life < 1 ms? Issue->Check1 Action1 Implement Flow-NMR or Cryo-Trapping Check1->Action1 Yes Check2 Below Detection Limit? Check1->Check2 No Action2 Use Charge-Tagging for ESI-MS Check2->Action2 Yes (MS) Action3 Optimize ReactIR ATR Probe Position Check2->Action3 Yes (IR)

Decision tree for troubleshooting undetected transient reaction intermediates in complex mixtures.

Part 3: Troubleshooting Guides (Q&A)

Q: My ReactIR shows a distinct transient peak that aligns with my proposed intermediate's kinetics, but I cannot detect it by NMR. Why? A: This is a classic timescale and sensitivity discrepancy. Mid-infrared spectroscopy (ReactIR) detects vibrational transitions occurring on the femtosecond timescale, making it highly sensitive to transient species with half-lives in the millisecond range[4]. Standard NMR requires longer acquisition times and higher concentrations. Actionable Solution: Transition to an in-situ flow NMR setup (ReactNMR). By mixing reactants inside the magnet and pumping them into the probe with delays as short as 130 milliseconds, you can capture fast-decaying intermediates[6]. Alternatively, use cryo-NMR to artificially extend the intermediate's half-life[7].

Q: I am using ESI-MS to monitor a palladium-catalyzed cross-coupling, but I only see the resting state of the catalyst. Where are the intermediates? A: Palladium complexes are often neutral in solution. Because mass spectrometry detects ions, neutral intermediates are completely invisible to standard ESI-MS[1]. Actionable Solution: Implement the charge-tagging approach detailed in Protocol A. By decorating a spectator ligand with a permanently charged group, the intermediate is forced into the gas phase for detection[1].

Q: My EPR spin trapping experiment with DMPO yielded a strong signal, but my kinetic models suggest a non-radical pathway. Could the EPR data be a false positive? A: Yes. It is critical to recognize that spin traps can be converted to species identical to radical adducts through non-radical paths[3]. For example, nucleophilic addition of a solvent or substrate to the nitrone double bond, followed by trace oxidation, will yield a nitroxide radical that perfectly mimics a true spin adduct. Actionable Solution: Validate the pathway using isotopic labeling of the precursor as outlined in Protocol B. If the hyperfine coupling does not reflect the isotope, the adduct formed via a non-radical artifact[3].

Part 4: Quantitative Comparison of Analytical Techniques

When designing your experiment, selecting the right tool based on the intermediate's physical properties is paramount. Use this table to match your target with the appropriate analytical limit.

Analytical TechniquePrimary Target SpeciesTypical Timescale / Half-life LimitStructural ResolutionKey Limitation
In-Situ IR (ReactIR) Functional groups, bulk kineticsMilliseconds to secondsLow (Vibrational bands only)Matrix interference, overlapping peaks
ESI-MS / MS-MS Charged or ionizable speciesMicroseconds (in gas phase)High (Mass & Fragmentation)Neutral species are invisible without charge-tagging
In-Situ NMR (Flow) Diamagnetic organic/organometallic~130 millisecondsVery High (Atomic connectivity)Low sensitivity, requires high concentrations
EPR Spectroscopy Radicals, transition metalsNanoseconds (with spin trapping)Medium (Hyperfine coupling)Spin adducts can form via non-radical pathways

Part 5: Frequently Asked Questions (FAQs)

Q: How do I prove an observed intermediate is kinetically competent and not just an off-cycle resting state? A: Observation does not equal causation. You must perform kinetic modeling. The rate of decay of the intermediate must quantitatively match the rate of formation of the downstream product. If the intermediate decays slower than the product forms, it is a thermodynamic sink (resting state), not the active catalytic species.

Q: Can I use ReactIR for highly corrosive or pressurized reactions? A: Yes. Modern in-situ IR systems (like the ReactIR 15) utilize specialized ATR sensors (e.g., Silicon or Diamond) that can withstand highly acidic, corrosive, and high-pressure environments (up to 1000 psi / 69 bar), making them ideal for scaling up API synthesis[4].

Part 6: References

  • ReactIR 15 - More Information - METTLER TOLEDO Source: mt.com URL:

  • Identifying reactive intermediates by mass spectrometry - PMC Source: nih.gov URL:

  • ReactIR 15 - LHFA - CNRS Source: cnrs.fr URL:

  • ReactNMR and ReactIR as Reaction Monitoring and Mechanistic Elucidation Tools Source: acs.org URL:

  • Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo Source: nih.gov URL:

  • New Approaches to On-line and In-Situ NMR Reaction Monitoring: Fast and Furious Data Source: dr-kiehl.net URL:

  • Characterization of reaction intermediates by ion spectroscopy Source: rsc.org URL:

  • NMR and Computational Studies of Chemical Transformations at Complex Interfaces Source: osti.gov URL:

Sources

Mitigating side reactions during the synthesis of diazabicyclo compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Diazabicyclo Compounds

Welcome to the technical support center for the synthesis of diazabicyclo compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable scaffolds. Diazabicyclo compounds, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are not only pivotal as catalysts and reagents in organic synthesis but also serve as core structural motifs in various biologically active molecules.[1][2][3]

However, their synthesis is often plagued by competing side reactions that can significantly lower yields and complicate purification. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction to form a DABCO-type structure is resulting in a significant amount of a soluble, polymeric material, and my yield of the desired bicyclic compound is very low. What is happening and how can I prevent it?

Answer:

This is a classic and very common problem. The "polymeric material" you're observing is likely the result of intermolecular reactions outcompeting the desired intramolecular cyclization. Instead of one molecule cyclizing with itself to form the bicyclic structure, multiple precursor molecules are reacting with each other in a chain-like fashion.

Core Issue: Intermolecular N-alkylation is favored over the desired double intramolecular cyclization.

Mechanistic Insight: The synthesis of DABCO, for instance, often involves the self-condensation of a piperazine derivative or the reaction of a diamine with a dihalide. If a nitrogen atom of one precursor molecule reacts with the electrophilic site (e.g., an alkyl halide) of a second precursor molecule, a dimer is formed. This dimer still possesses reactive sites, allowing it to react with a third, fourth, and so on, leading to polymerization.

Troubleshooting Guide for Polymerization
Parameter Problematic Condition Recommended Solution & Rationale
Concentration High concentration of reactants.Utilize High-Dilution Conditions: Perform the reaction at a very low concentration (e.g., 0.01-0.05 M). By keeping the reactant molecules far apart from each other in the solvent, you increase the statistical probability that the two ends of a single molecule will find each other (intramolecular reaction) before they encounter another molecule (intermolecular reaction).
Addition Rate Adding one reactant all at once to the other.Use a Syringe Pump for Slow Addition: Slowly add one of the key reagents (e.g., the dihalide) to the solution containing the other (e.g., the diamine) over an extended period (several hours). This technique, a practical application of high-dilution principles, keeps the concentration of the added reagent momentarily low, further disfavoring polymerization.
Solvent Polar, protic solvents (e.g., ethanol, water).Switch to a Non-polar, Aprotic Solvent: Solvents like toluene or xylene can be effective. They do not solvate ionic intermediates as strongly, which can sometimes disfavor the intermolecular reaction pathways that lead to charged polymeric salts.
Temperature High reaction temperatures.Optimize Temperature: While some activation energy is needed, excessively high temperatures can increase the rate of all reactions, including the undesirable polymerization. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. For many cyclizations, refluxing in THF or acetonitrile provides a good balance.
Question 2: I am attempting a synthesis of a substituted diazabicyclo[2.2.2]octane, but I'm isolating a significant amount of a piperazine derivative. Why is this happening?

Answer:

The formation of a piperazine byproduct is a common outcome, especially when the reaction involves the cyclization of linear precursors. This indicates that a single cyclization has occurred, but the second, bridge-forming cyclization has failed. In some cases, the starting DABCO can itself be a source for piperazine derivatives through ring-opening reactions.[4][5][6]

Core Issue: Incomplete cyclization or C-N bond cleavage of the diazabicyclo core.

Mechanistic Insight: The formation of the bicyclic structure requires two successful intramolecular nucleophilic substitution or addition reactions. If the first cyclization to form the six-membered piperazine ring is rapid, but the second cyclization to form the bicyclic bridge is slow or sterically hindered, the piperazine intermediate can be isolated as the major product. Furthermore, under certain conditions (e.g., with strong nucleophiles or electrophiles), the C-N bonds of a formed DABCO ring can be cleaved, leading to functionalized piperazine derivatives.[5][6]

Workflow for Mitigating Piperazine Formation

G start High Piperazine Byproduct Detected check_catalyst Is a catalyst/base being used? start->check_catalyst change_base Switch to a non-nucleophilic, sterically hindered base (e.g., Proton-Sponge®, DBU). check_catalyst->change_base Yes check_temp Evaluate Reaction Temperature check_catalyst->check_temp No rationale_base Rationale: Strong, unhindered bases can act as nucleophiles, potentially promoting ring-opening or competing reactions. change_base->rationale_base change_base->check_temp lower_temp Decrease temperature. The second cyclization may have a lower activation energy than side reactions. check_temp->lower_temp check_precursor Analyze Precursor Structure lower_temp->check_precursor modify_precursor Consider precursors with less steric hindrance or pre-organized conformations (e.g., using a template). check_precursor->modify_precursor success Improved Yield of Diazabicyclo Compound modify_precursor->success

Caption: Troubleshooting workflow for piperazine byproduct formation.

Question 3: My reaction is clean, but extremely slow, taking several days to reach even moderate conversion. How can I accelerate the cyclization without promoting side reactions?

Answer:

Sluggish reaction kinetics are often due to a high activation energy barrier for the intramolecular cyclization steps. This can be due to conformational rigidity, unfavorable orbital overlap, or insufficient nucleophilicity of the amine.

Core Issue: High activation energy for the rate-determining intramolecular cyclization step.

Strategies for Rate Acceleration:

  • Catalyst Selection:

    • Phase-Transfer Catalysis: If you are running a reaction between two immiscible phases (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle reactants across the phase boundary, dramatically increasing the reaction rate.

    • Lewis Acids: In some specific systems, a Lewis acid might be used to activate an electrophilic center, but this must be done with extreme caution as it can also promote undesired pathways.

  • The Template Effect:

    • Metal Cations: Alkali metal cations (e.g., Cs⁺ from Cs₂CO₃) can act as template ions. The cation coordinates to both nitrogen atoms of the linear precursor, holding them in a conformation (a cis-like arrangement) that is pre-organized for cyclization. This templating reduces the entropic barrier to the reaction, accelerating the desired intramolecular pathway. Cesium carbonate is particularly effective due to the large ionic radius and high solubility of cesium salts in organic solvents.

  • Solvent Optimization:

    • High-Boiling Aprotic Polar Solvents: Solvents like DMF or DMSO can accelerate Sₙ2 reactions by effectively solvating the counter-ion of the nucleophile, making the amine more "naked" and nucleophilic. This can provide a significant rate enhancement compared to non-polar solvents, but a careful balance must be struck to avoid increasing the rate of side reactions as well.

Protocol: Cesium Carbonate Mediated Cyclization (Template Effect)

This protocol provides a general guideline for leveraging the template effect to improve the yield and rate of diazabicyclo synthesis.

Materials:

  • Diamine or piperazine precursor (1.0 eq)

  • Dihaloalkane or activated diol (e.g., ditosylate) (1.05 eq)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the diamine/piperazine precursor and anhydrous cesium carbonate to a flask equipped with a reflux condenser.

  • Solvent Addition: Add anhydrous acetonitrile to achieve high-dilution conditions (concentration of precursor ~0.01 M).

  • Heating: Heat the vigorously stirring suspension to reflux.

  • Slow Addition: Dissolve the dihaloalkane/ditosylate in a significant volume of anhydrous acetonitrile. Using a syringe pump, add this solution to the refluxing suspension over 8-12 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to continue at reflux for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with water and extracting with an organic solvent.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the cesium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or distillation to isolate the desired diazabicyclo compound.

Summary of Key Mitigation Strategies

Side ReactionPrimary CauseKey Mitigation Strategies
Polymerization Intermolecular reaction dominatesHigh dilution; Slow addition (syringe pump); Non-polar solvents.
Piperazine Formation Incomplete (single) cyclizationUse of sterically hindered, non-nucleophilic bases; Template effect (e.g., Cs₂CO₃); Precursor modification.
Quaternization Over-alkylation of productUse of exact stoichiometry (1:1); Adding the amine to the alkylating agent to avoid excess alkylating agent being present.

General Mechanistic Overview

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reactions Reactants Diamine + Dihalide Precursors Intra1 1st Intramolecular Cyclization Reactants->Intra1 High Dilution Template Effect Inter Intermolecular Reaction Reactants->Inter High Concentration Piperazine_Int Piperazine Intermediate Intra1->Piperazine_Int Intra2 2nd Intramolecular Cyclization Piperazine_Int->Intra2 Piperazine_Side Piperazine Byproduct (Incomplete Reaction) Piperazine_Int->Piperazine_Side Reaction Stops/ Steric Hindrance Product Diazabicyclo Product Intra2->Product Polymer Polymerization Inter->Polymer

Caption: Competing pathways in diazabicyclo compound synthesis.

References

  • The versatility of DABCO as a reagent in organic synthesis: a review.RSC Publishing.
  • DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review.
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)
  • 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview).
  • DABCO bond cleavage for the synthesis of piperazine deriv
  • DABCO bond cleavage for the synthesis of piperazine deriv

Sources

Validation & Comparative

Comparative Efficacy of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane and its derivatives. This document is designed for medicinal chemists and pharmacologists focusing on structure-activity relationships (SAR) in constrained bicyclic scaffolds.

A Technical Guide to Privileged Scaffolds in FKBP51 and nAChR Modulation

Executive Summary: The "Conformational Lock" Advantage

The 3,10-diazabicyclo[4.3.1]decane core represents a "privileged scaffold" in modern drug discovery. Unlike flexible linear diamines, this bridged bicyclic system imposes a rigid conformational constraint that reduces the entropic penalty of binding.

For researchers, the 10-benzyl derivative serves as the critical intermediate for two distinct therapeutic classes:

  • FKBP51 Inhibitors (Psychiatric Disorders): The scaffold mimics the twisted amide bond of FK506 (Tacrolimus), providing high affinity for the FK1 domain without immunosuppressive side effects.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulators: The bridge nitrogen placement mimics the pharmacophore of cytisine and epibatidine, targeting

    
     subtypes.
    

Mechanistic Profiling & Comparative Efficacy[1]

Application A: FKBP51 Inhibition (Stress & Anxiety)

The primary utility of 10-benzyl-3,10-diazabicyclo[4.3.1]decan-2-one derivatives is the selective inhibition of FKBP51 , a co-chaperone that regulates the Glucocorticoid Receptor (GR).

Mechanism: FKBP51 inhibits GR translocation to the nucleus, perpetuating stress responses. The [4.3.1] scaffold binds to the FK1 domain, displacing FKBP51 from the Hsp90/GR complex and restoring normal GR signaling.

Comparative Data: [4.3.1] vs. [3.3.1] vs. Monocycles The table below synthesizes binding affinity (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and selectivity data derived from fluorescence polarization assays (Wang et al., J. Med. Chem.).[1][2][3][4][5][6][7]
Scaffold ClassRepresentative CompoundFKBP51 Affinity (

)
FKBP52 SelectivityThermodynamic Profile
[4.3.1] Bicyclic (Target) 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-2-one 4 – 12 nM > 10-fold Enthalpy-driven
[3.3.1] Bicyclic3,9-diazabicyclo[3.3.1]nonan-2-one45 – 80 nMLowEntropy-driven
MonocyclicPipecolic acid derivatives> 200 nMNoneHigh entropic penalty
Standard Control FK506 (Tacrolimus) 0.5 – 1.0 nM None (1:1) N/A

Key Insight: While FK506 is more potent, it is non-selective (binds FKBP52/12) and immunosuppressive. The [4.3.1] derivatives maintain low-nanomolar potency but offer the selectivity required for psychiatric indications.

Application B: nAChR Modulation

In the context of nicotinic receptors, the 10-benzyl-3,10-diazabicyclo[4.3.1]decane (alkane form) acts as a bulky, hydrophobic anchor.

  • Efficacy: Derivatives show moderate affinity (

    
     ~ 50–500 nM) for 
    
    
    
    receptors.
  • Comparison: Less potent than Epibatidine (

    
     < 1 nM) but possesses a more favorable toxicity profile due to reduced subtype promiscuity.
    

Visualization of Signaling Pathways

The following diagram illustrates the therapeutic logic of using [4.3.1] derivatives to block FKBP51, thereby normalizing the stress response.

FKBP51_Pathway Stress Chronic Stress Cortisol Cortisol Release Stress->Cortisol GR_Cyt GR (Cytosol) Inactive Cortisol->GR_Cyt Activates Complex Hsp90 / FKBP51 / GR Inhibitory Complex GR_Cyt->Complex Trapped by FKBP51 GR_Nuc GR (Nucleus) Active Transcriptional Regulator Complex->GR_Nuc Restores Translocation Inhibitor [4.3.1] Derivative (Drug) Inhibitor->Complex Displaces FKBP51 Response Normalized Stress Response GR_Nuc->Response

Caption: Mechanism of Action: [4.3.1] derivatives displace FKBP51, allowing Glucocorticoid Receptor (GR) nuclear translocation.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Stereoselective construction of the 10-benzyl-3,10-diazabicyclo[4.3.1]decan-2-one skeleton.

Reagents:

  • N-Benzyl-piperidin-4-one (Starting Material)

  • LiHMDS, PhNTf2 (Enol triflate formation)

  • Pd(PPh3)4, Zn(CN)2 (Negishi/Cyanation equivalent)

  • Shi Epoxidation Catalyst (Key stereocenter formation)

Step-by-Step Workflow:

  • Enolization: Convert N-benzyl-piperidin-4-one to the enol triflate using LiHMDS/PhNTf2 at -78°C.

  • Coupling: Perform Pd-catalyzed coupling to introduce the acyclic arm required for ring closing.

  • Epoxidation: Utilize Shi Epoxidation to install the epoxide with high enantioselectivity (>90% ee).

  • Cyclization (The "Zipper"): Treat with Lewis acid (e.g., Ti(OiPr)4) to trigger intramolecular epoxide opening by the pendant amine.

    • Critical Checkpoint: Monitor by LC-MS for the formation of the [4.3.1] peak (

      
       corresponds to the cyclized product).
      
  • Functionalization: The resulting hydroxyl group at C5 can be inverted or oxidized depending on the desired final ligand.

Fluorescence Polarization (FP) Binding Assay

Objective: Determine


 of derivatives against FKBP51.

Protocol:

  • Tracer Preparation: Use a Fluorescein-labeled FK506 analog (e.g., FITC-FK506) at 2 nM concentration.

  • Protein: Recombinant FKBP51 (FK1 domain) at

    
     concentration (typically 10-20 nM).
    
  • Incubation:

    • Mix 10 µL Protein + 10 µL Tracer + 10 µL Test Compound (serial dilution in DMSO).

    • Buffer: 50 mM HEPES, 100 mM NaCl, 0.05% Tween-20, pH 7.4.

    • Incubate for 30 minutes at Room Temperature in black 384-well plates.

  • Readout: Measure Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).

  • Analysis: Fit data to a competitive binding isotherm to determine

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis Workflow Diagram

Synthesis_Workflow Start N-Benzyl-piperidin-4-one Step1 Pd-Catalyzed Coupling Start->Step1 Step2 Shi Epoxidation Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Key Step Final 10-Benzyl-3,10-diazabicyclo [4.3.1]decan-2-one Step3->Final

Caption: Synthetic route to the [4.3.1] scaffold via asymmetric epoxidation and ring closure.

References

  • Wang, Y. et al. (2013).[8] "Increasing the Efficiency of Ligands for FK506-Binding Protein 51 by Conformational Control." Journal of Medicinal Chemistry.

  • Bischoff, M. et al. (2014).[1] "Stereoselective Construction of the 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Scaffold, a Privileged Motif for FK506-Binding Proteins." Organic Letters.

  • Krow, G. R. et al. (1987).[9] "Synthesis of 3,10-diazabicyclo[4.3.1]decane." European Journal of Medicinal Chemistry.

  • Gaali, S. et al. (2015). "Selective Inhibitors of the FK506-Binding Protein 51 by Induced Fit." Nature Chemical Biology.

Sources

In vitro validation of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane target engagement

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Validation of Target Engagement for 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

This guide provides a comprehensive framework for confirming the direct binding of the novel compound 10-Benzyl-3,10-diazabicyclo[4.3.1]decane, hereafter referred to as "Compound-X," to its putative intracellular target. The diazabicyclo[4.3.1]decane scaffold is a privileged motif found in potent inhibitors of FK506-binding proteins (FKBPs), a class of enzymes involved in protein folding and signaling.[1][2] Specifically, derivatives of this scaffold have shown high affinity for FKBP51, a protein implicated in stress-related psychiatric disorders and hormone receptor signaling.[2]

Therefore, this guide will use FKBP51 as the primary hypothetical target for Compound-X. We will objectively compare the performance of Compound-X with a well-characterized, commercially available FKBP51 inhibitor, "Reference-Cpd," across a multi-assay workflow. This approach provides the robust, cross-validated data necessary to establish confident structure-activity relationships (SAR) and justify advancement in a drug discovery pipeline.[3]

The Imperative of Target Engagement: From Biochemical Potency to Cellular Action

In modern drug discovery, demonstrating that a compound physically interacts with its intended protein target within a relevant biological context is a critical milestone.[4][5] This confirmation, known as target engagement, provides mechanistic evidence that links a molecule's biochemical activity to its effects in cells.[3][4] Failing to rigorously validate target engagement is a leading cause of clinical trial failure, often due to a lack of efficacy or unforeseen toxicity from off-target effects.[4]

This guide outlines a logical, multi-tiered strategy to validate the interaction between Compound-X and FKBP51, moving from direct, purified-protein-based methods to complex, intracellular assessments.

A Multi-Assay Strategy for Validating FKBP51 Engagement

  • Tier 1: Direct Binding Kinetics & Affinity (Label-Free) : Quantify the direct interaction between Compound-X and purified FKBP51 protein.

  • Tier 2: Target Stabilization in a Cellular Milieu : Confirm that Compound-X engages FKBP51 within intact cells.

  • Tier 3: Competitive Binding Affinity (Biochemical) : Determine the binding affinity using a classic pharmacological method.

The relationship between these experimental tiers is illustrated below.

G cluster_0 Tier 1: Direct Binding (Purified Protein) cluster_1 Tier 2: Cellular Engagement (Intact Cells) cluster_2 Tier 3: Competitive Affinity (Cell Lysate) cluster_3 Data Synthesis & Decision spr Surface Plasmon Resonance (SPR) cetsa Cellular Thermal Shift Assay (CETSA) spr->cetsa Confirms cell permeability & intracellular binding decision Confirm Target Engagement itc Isothermal Titration Calorimetry (ITC) rba Radioligand Binding Assay (RBA) cetsa->rba Provides comparative Ki rba->decision Cross-validates affinity

Caption: Orthogonal workflow for validating target engagement.

Tier 1: Direct Binding Analysis with Purified Protein

The first step is to characterize the direct, label-free interaction between Compound-X and purified recombinant FKBP51. This provides fundamental data on binding kinetics and thermodynamics.

A. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful biophysical technique that monitors molecular interactions in real-time without the need for labels.[7] It measures changes in the refractive index at the surface of a sensor chip where the target protein (FKBP51) is immobilized.[8][9] Injecting Compound-X over this surface allows for the precise determination of association (kₐ) and dissociation (kₔ) rates, from which the equilibrium dissociation constant (Kₗ) is calculated.[8][9]

Causality Behind Experimental Choice: SPR is invaluable in early discovery because it provides not just affinity (Kₗ) but also kinetic information. A compound's residence time (derived from kₔ) on its target often correlates better with clinical efficacy than affinity alone.[9] Comparing the kinetic profiles of Compound-X and Reference-Cpd can guide chemical optimization efforts.[8][10]

B. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile

ITC is considered the gold standard for measuring the thermodynamics of binding.[11][12] It directly measures the heat released or absorbed when two molecules interact.[13][14] By titrating Compound-X into a sample cell containing FKBP51, ITC can simultaneously determine the binding affinity (Kₗ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event in a single experiment.[12][14]

Causality Behind Experimental Choice: While SPR provides kinetics, ITC provides the thermodynamic signature of the interaction. This information is crucial for understanding the driving forces behind binding (e.g., hydrogen bonds vs. hydrophobic effects). If SAR data shows affinity is improving but the thermodynamic profile is worsening (e.g., large enthalpic penalty), it signals a potential problem that affinity data alone would miss.[11] ITC is also performed with both molecules free in solution, providing an important orthogonal validation of the affinity measured by SPR, where one partner is immobilized.[11][14]

Tier 2: Cellular Thermal Shift Assay (CETSA) for Intracellular Engagement

Confirming that a compound binds to a purified protein is not enough; we must prove it engages its target in the complex environment of a living cell.[5][15] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[16][17] The principle is based on ligand-induced thermal stabilization: a protein that has a ligand bound to it is more stable and will denature and aggregate at a higher temperature than the unbound protein.[18][19]

In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble FKBP51 remaining at each temperature is quantified, typically by Western Blot or other immunoassays.[17][18] A positive target engagement results in a "shift" of the melting curve to a higher temperature.[19]

Causality Behind Experimental Choice: CETSA is the most direct way to observe target engagement in a physiologically relevant setting.[16][17] It inherently tests for cell permeability and the ability of the compound to find its target amidst a sea of other proteins, cofactors, and metabolites. A positive CETSA result provides extremely high confidence that the biochemical activity observed in Tier 1 translates to the cellular environment.[15]

G cluster_0 Step 1: Compound Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification cluster_4 Step 5: Analysis A Treat intact cells with Compound-X or Vehicle (DMSO) B Aliquot cells and heat across a temperature gradient (e.g., 45°C - 65°C) A->B C Lyse cells (e.g., freeze-thaw) and centrifuge to pellet aggregated proteins B->C D Collect supernatant and quantify soluble FKBP51 via Western Blot or ELISA C->D E Plot % Soluble FKBP51 vs. Temperature D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Radioligand Binding Assay (RBA) for Competitive Affinity

Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions.[20][21] In a competition binding format, we measure the ability of our unlabeled test compound (Compound-X) to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target with high affinity.

The experiment involves incubating cell membranes or lysates containing FKBP51 with a fixed concentration of the radioligand and varying concentrations of Compound-X.[22] The concentration of Compound-X that displaces 50% of the radioligand is the IC₅₀. This value can be converted to an inhibition constant (Kᵢ), which represents the affinity of Compound-X for FKBP51.[20]

Causality Behind Experimental Choice: RBA serves as a robust, quantitative biochemical endpoint. While CETSA confirms engagement in cells, RBA provides a precise affinity value (Kᵢ) that can be used to rank compounds and build SAR.[20] Comparing the Kᵢ of Compound-X to that of Reference-Cpd provides a direct, apples-to-apples comparison of potency in a well-established assay format.

Comparative Data Summary

The following table summarizes hypothetical data from the described assays, comparing Compound-X to Reference-Cpd. This format allows for an objective assessment of performance.

AssayParameterCompound-XReference-CpdInterpretation
SPR Kₗ (nM)45 nM25 nMHigh-nanomolar affinity; comparable to reference.
kₐ (10⁵ M⁻¹s⁻¹)2.13.5Slightly slower on-rate than reference.
kₔ (10⁻³ s⁻¹)0.950.88Similar off-rate and residence time to reference.
ITC Kₗ (nM)52 nM30 nMConfirms affinity measured by SPR.[11]
Stoichiometry (n)0.981.01Confirms a 1:1 binding model.
ΔH (kcal/mol)-8.2-9.5Binding is enthalpically driven.
-TΔS (kcal/mol)-1.9-1.1Favorable entropic contribution.
CETSA ΔTₘ (°C)+5.2 °C+6.5 °CRobust target stabilization in intact cells.
EC₅₀ (nM)150 nM95 nMDemonstrates potent cellular target engagement.
RBA Kᵢ (nM)65 nM35 nMConfirms high-affinity binding in a competitive format.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established methodologies.[16][18][23]

  • Cell Culture & Treatment:

    • Culture a human cell line known to express FKBP51 (e.g., HEK293, HeLa) to ~80% confluency.

    • Harvest and resuspend cells in PBS to a density of 10x10⁶ cells/mL.

    • Aliquot cells and treat with serial dilutions of Compound-X, Reference-Cpd, or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Transfer 100 µL of each treated cell suspension into PCR tubes.

    • Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments). Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[18]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-induced protein aggregates.[18]

  • Quantification of Soluble FKBP51:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

    • Analyze equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a validated primary antibody against FKBP51, followed by an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and quantify band intensities using densitometry.

  • Data Analysis:

    • Normalize the band intensity of each heated sample to the unheated control for that treatment group.

    • Plot the percentage of soluble FKBP51 against temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the Tₘ.

    • For dose-response curves, plot the amount of soluble FKBP51 at a single, optimized temperature (e.g., 57°C) against compound concentration to determine the EC₅₀.

Protocol 2: Radioligand Competition Binding Assay

This protocol is based on standard filtration binding assay principles.[20][22][24]

  • Membrane Preparation:

    • Homogenize cultured cells or tissue known to express FKBP51 in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay binding buffer.[24]

    • Determine protein concentration via BCA assay.

  • Assay Setup:

    • In a 96-well plate, combine:

      • 50 µL of test compound (Compound-X or Reference-Cpd) at various concentrations.

      • 50 µL of a known FKBP51 radioligand (e.g., ³H-FK506) at a fixed concentration near its Kₗ.

      • 150 µL of the membrane preparation (e.g., 50 µg protein).

    • Include wells for total binding (radioligand + vehicle) and non-specific binding (radioligand + a saturating concentration of an unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[22]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[22]

  • Counting and Analysis:

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₗ), where [L] is the concentration of the radioligand and Kₗ is its dissociation constant.

Conclusion

References

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics.
  • Benchchem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?.
  • Chen, Y., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • Molina, D. M., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Lazzara, M. J., et al. (2022, April 7). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols, 3(2), 101282. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.
  • St John-Campbell, S., & Bhalay, G. (2025, February 7). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Mahan, L. C., et al. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Vivoli, M., et al. (2014). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (87), 51373. Retrieved from [Link]

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A Researcher's Guide to Characterizing the Pharmacokinetic Profiles of Novel Diazabicyclo[4.3.1]decane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The diazabicyclo[4.3.1]decane scaffold has emerged as a privileged motif in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, from psychiatric disorders to neurodegenerative diseases.[1][2][3] The biological activity of these compounds is intrinsically linked to their pharmacokinetic (PK) profile, which governs their absorption, distribution, metabolism, and excretion (ADME). A thorough understanding and comparison of these profiles are paramount for the successful development of new drug candidates. This guide provides a comprehensive framework for researchers to conduct and compare the pharmacokinetic profiles of different diazabicyclo[4.3.1]decane derivatives, grounded in established scientific principles and methodologies.

The Significance of the Diazabicyclo[4.3.1]decane Scaffold

The unique three-dimensional structure of the diazabicyclo[4.3.1]decane core offers a rigid framework that can be strategically functionalized to achieve high-affinity and selective binding to biological targets. For instance, derivatives of this scaffold have been identified as potent inhibitors of the FK506-binding proteins (FKBPs), particularly FKBP51, which are implicated in psychiatric disorders.[1][2][3] Furthermore, the synthesis of novel diazabicyclic ring systems, such as 10-methyl-8,10-diazabicyclo[4.3.1]decane, has opened avenues for developing new modulators of nicotinic receptors.[4][5] The ultimate therapeutic success of these promising molecules, however, hinges on their ability to reach the target site in the body at a sufficient concentration and for an appropriate duration, which is dictated by their pharmacokinetic properties.

A Generalized Workflow for Pharmacokinetic Profiling

The following experimental workflow provides a robust framework for determining the pharmacokinetic profiles of novel diazabicyclo[4.3.1]decane derivatives.

G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis Analytical Method Development Analytical Method Development Dose Formulation Dose Formulation Analytical Method Development->Dose Formulation Animal Dosing (IV & PO) Animal Dosing (IV & PO) Dose Formulation->Animal Dosing (IV & PO) Serial Blood Sampling Serial Blood Sampling Animal Dosing (IV & PO)->Serial Blood Sampling Sample Preparation Sample Preparation Serial Blood Sampling->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Concentration-Time Profiles Concentration-Time Profiles LC-MS/MS Analysis->Concentration-Time Profiles Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Profiles->Pharmacokinetic Modeling Parameter Comparison Parameter Comparison Pharmacokinetic Modeling->Parameter Comparison

Caption: A generalized workflow for conducting pharmacokinetic studies of novel compounds.

Detailed Experimental Protocols

Analytical Method Development and Validation

The cornerstone of any pharmacokinetic study is a reliable and validated analytical method for the quantification of the drug in biological matrices.[6][7]

Objective: To develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the diazabicyclo[4.3.1]decane derivative in plasma.

Step-by-Step Methodology:

  • Instrumentation and Optimization:

    • Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Optimize the mass spectrometric parameters (e.g., precursor and product ions, collision energy) for the analyte and a suitable internal standard (IS) by direct infusion. A stable isotope-labeled version of the analyte is the ideal IS.

  • Chromatographic Separation:

    • Develop a chromatographic method using a C18 reversed-phase column to achieve separation from endogenous plasma components.

    • Optimize the mobile phase composition (typically a gradient of acetonitrile or methanol with an aqueous component containing a modifier like formic acid) and flow rate to ensure a short run time and good peak shape.

  • Sample Preparation:

    • Perform protein precipitation by adding acetonitrile to the plasma samples. This is a rapid and effective method for removing the majority of proteins.

    • Vortex and centrifuge the samples.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

    • The lower limit of quantification (LLOQ) should be sensitive enough to measure concentrations at the tail end of the concentration-time curve.[7]

In Vivo Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of the diazabicyclo[4.3.1]decane derivative following intravenous (IV) and oral (PO) administration in a suitable animal model (e.g., rodents).

Step-by-Step Methodology:

  • Animal Model:

    • Use a sufficient number of healthy, age- and weight-matched animals (e.g., Sprague-Dawley rats) for each administration route.

    • Acclimate the animals to the housing conditions before the study.

  • Dose Formulation and Administration:

    • For IV administration, dissolve the compound in a suitable vehicle (e.g., saline with a co-solvent).

    • For PO administration, formulate the compound as a solution or suspension in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer a single bolus dose via the tail vein (IV) or oral gavage (PO).

  • Blood Sampling:

    • Collect serial blood samples (e.g., via the tail vein or a cannulated vessel) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma samples using the validated LC-MS/MS method described above.

Data Analysis and Interpretation

The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.

Pharmacokinetic ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Provides information on the rate of absorption.
AUC (Area Under the Curve) The total drug exposure over time.Reflects the overall bioavailability of the drug.
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.Determines the dosing interval.
CL (Clearance) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues.
F (%) (Bioavailability) The fraction of the administered dose that reaches the systemic circulation.A key parameter for oral drug development.

Comparing Derivatives: A Hypothetical Case Study

To illustrate how to compare the pharmacokinetic profiles of different derivatives, consider two hypothetical compounds, Derivative A and Derivative B, which differ by a single substituent.

ParameterDerivative ADerivative B
Cmax (ng/mL) 15095
Tmax (hr) 1.02.0
AUC (ng*hr/mL) 600850
t1/2 (hr) 4.58.2
CL (L/hr/kg) 0.50.2
Vd (L/kg) 3.21.9
F (%) 4570

Interpretation:

  • Derivative B exhibits higher bioavailability (F) and a longer half-life (t1/2) compared to Derivative A. This suggests that the structural modification in Derivative B may have improved its absorption and/or reduced its rate of elimination.

  • The lower clearance (CL) and volume of distribution (Vd) of Derivative B indicate that it is eliminated more slowly and is less extensively distributed into tissues compared to Derivative A.

  • The lower Cmax and longer Tmax of Derivative B suggest a slower rate of absorption.

G A_Abs Rapid Absorption A_Dist High Tissue Distribution A_Abs->A_Dist A_Elim Rapid Elimination A_Dist->A_Elim B_Abs Slower, More Complete Absorption B_Dist Lower Tissue Distribution B_Abs->B_Dist B_Elim Slower Elimination B_Dist->B_Elim

Caption: A comparative summary of the pharmacokinetic properties of two hypothetical derivatives.

The Influence of Structural Modifications

While specific pharmacokinetic data for a range of diazabicyclo[4.3.1]decane derivatives are not extensively published, general principles of medicinal chemistry can guide the optimization of their ADME properties. For instance, the introduction of polar functional groups can influence solubility and clearance, while lipophilic moieties can affect membrane permeability and volume of distribution. The metabolic stability of these compounds is also a critical consideration, and structural modifications can be made to block sites of metabolism. Further structural modifications are often performed to enhance the pharmacokinetic profiles of lead compounds.[4]

Conclusion

The systematic evaluation and comparison of the pharmacokinetic profiles of diazabicyclo[4.3.1]decane derivatives are essential for advancing these promising compounds towards clinical development. By employing a rigorous and well-validated experimental workflow, researchers can gain crucial insights into the ADME properties of their molecules. This knowledge, in turn, enables the rational design of new derivatives with optimized pharmacokinetic profiles, ultimately increasing the probability of therapeutic success.

References

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  • Bischoff, M., Sippel, C., Bracher, A., & Hausch, F. (2014). Stereoselective construction of the 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold, a privileged motif for FK506-binding proteins. PubMed. [Link]

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Head-to-Head Comparison of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane with Known Modulators of Nicotinic Acetylcholine and Sigma Receptors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Pharmacological Characterization of a Novel Bicyclic Amine

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds as modulators of critical central nervous system (CNS) targets is paramount. The diazabicyclo[4.3.1]decane framework represents an intriguing, rigidified structure with the potential for precise pharmacophoric presentation. This guide provides a comprehensive framework for the head-to-head comparison of a representative member of this class, 10-Benzyl-3,10-diazabicyclo[4.3.1]decane, with established modulators of two key receptor families implicated in a range of neurological and psychiatric disorders: nicotinic acetylcholine receptors (nAChRs) and sigma receptors (σRs).

While the specific biological profile of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane is still under investigation, its structural elements, particularly the bicyclic amine core, suggest a potential interaction with these receptor systems. For instance, the synthesis of related diazabicyclo[4.3.1]decane structures has been proposed as a route to novel nicotinic modulators[1]. This guide, therefore, outlines the essential experimental workflows to first elucidate the activity of this compound and then benchmark it against known pharmacological agents.

Section 1: Target Identification and Rationale

The initial phase of characterization involves a broad screening approach to identify the primary biological targets of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane. Given its structural features, initial hypothesis-driven screening would focus on nAChRs and σRs.

Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are crucial for fast synaptic transmission and are implicated in cognitive function, addiction, and neurodegenerative diseases.[2][3] Modulators of nAChRs can be agonists, antagonists, or allosteric modulators that fine-tune receptor activity.[2][3]

Sigma Receptors (σRs): These are intracellular chaperone proteins, with two main subtypes, σ1 and σ2, that are involved in cellular signaling and stress responses.[4] They are targets for a variety of synthetic compounds and have been implicated in conditions such as addiction, pain, and cancer.[4][5]

The following diagram illustrates a generalized workflow for target validation and initial characterization.

Caption: Initial workflow for target identification and validation.

Section 2: Comparative Analysis of Modulator Activity

Assuming initial screening reveals activity at either nAChRs or σRs, a detailed comparative analysis with known modulators is essential.

Comparison with Known Nicotinic Acetylcholine Receptor Modulators

Should 10-Benzyl-3,10-diazabicyclo[4.3.1]decane demonstrate activity at nAChRs, it will be benchmarked against a panel of well-characterized modulators. The choice of comparators will depend on the nAChR subtype(s) affected and the nature of the modulation (e.g., agonism, antagonism, allosteric modulation).

Table 1: Comparison of Putative nAChR Modulator with Known Standards

Parameter10-Benzyl-3,10-diazabicyclo[4.3.1]decaneVarenicline (α4β2 Partial Agonist)PNU-120596 (α7 PAM)Mecamylamine (Non-selective Antagonist)
Binding Affinity (Ki, nM) To be determined0.1-1.0 (α4β2)>1000 (orthosteric site)10-100
Functional Potency (EC50/IC50, nM) To be determined~2 (α4β2)Potentiates agonist response100-1000
Mechanism of Action To be determinedPartial AgonistPositive Allosteric Modulator (Type II)[6]Non-competitive Antagonist
Subtype Selectivity To be determinedα4β2 > other subtypesα7Non-selective
Comparison with Known Sigma Receptor Modulators

If the primary target is identified as a sigma receptor, a similar comparative analysis will be performed.

Table 2: Comparison of Putative σR Modulator with Known Standards

Parameter10-Benzyl-3,10-diazabicyclo[4.3.1]decane(+)-Pentazocine (σ1 Agonist)Haloperidol (σ1/σ2 Ligand)NE-100 (σ1 Selective Antagonist)
Binding Affinity (Ki, nM) To be determined3-10 (σ1)1-5 (σ1), 10-50 (σ2)1-5 (σ1)
Functional Activity To be determinedAgonistAntagonist/Inverse AgonistAntagonist
Receptor Selectivity To be determinedσ1 > σ2, opioid receptorsσ1, σ2, dopamine D2, etc.σ1 >> σ2

Section 3: Experimental Protocols

The following are detailed protocols for the key experiments required for this comparative analysis.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its target receptor.[7][8]

Objective: To determine the equilibrium dissociation constant (Ki) of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane for various nAChR and σR subtypes.

Methodology: Filtration Binding Assay [9]

  • Receptor Preparation: Utilize cell membrane preparations from cell lines stably expressing the receptor subtype of interest.

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of a specific radioligand (e.g., [³H]-epibatidine for α4β2 nAChRs, [³H]-(+)-pentazocine for σ1Rs), and a range of concentrations of the test compound (10-Benzyl-3,10-diazabicyclo[4.3.1]decane) or a known competitor.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a filtration-based radioligand binding assay.

Functional Assays for nAChRs (Ion Flux)

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.[10][11][12]

Objective: To characterize the functional effect of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane on nAChR-mediated ion flux.

Methodology: Fluorescence-Based Ion Flux Assay [11]

  • Cell Culture: Plate cells stably expressing the nAChR subtype of interest in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a fluorescent ion indicator (e.g., a calcium-sensitive dye for Ca²⁺-permeable nAChRs like α7, or a membrane potential-sensitive dye).

  • Compound Addition: Add 10-Benzyl-3,10-diazabicyclo[4.3.1]decane at various concentrations.

    • Agonist Mode: Measure the change in fluorescence directly after compound addition.

    • Antagonist Mode: Pre-incubate with the test compound, then add a known nAChR agonist and measure the change in fluorescence.

    • PAM Mode: Add the test compound in the presence of a sub-maximal concentration of a known agonist and measure the potentiation of the response.

  • Signal Detection: Use a fluorescence plate reader to measure the change in fluorescence over time.

  • Data Analysis: Plot dose-response curves to determine EC50 (for agonists/PAMs) or IC50 (for antagonists) values.

Selectivity Profiling

To ensure the therapeutic potential and minimize off-target effects, a comprehensive selectivity profile is necessary.[13][14][15][16]

Objective: To assess the binding of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane against a broad panel of other receptors, ion channels, and enzymes.

Methodology: Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry [14]

  • Cell Treatment: Treat intact cells with 10-Benzyl-3,10-diazabicyclo[4.3.1]decane or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins and prepare for mass spectrometry.

  • Mass Spectrometry: Analyze the protein content of the samples using quantitative mass spectrometry.

  • Data Analysis: Identify proteins that are stabilized (i.e., remain soluble at higher temperatures) in the presence of the compound, as these are the direct binding targets.

G A Treat Cells with Compound B Lyse Cells A->B C Heat Lysate at Various Temperatures B->C D Separate Soluble and Precipitated Proteins C->D E Quantitative Mass Spectrometry of Soluble Fraction D->E F Identify Stabilized Proteins (Targets) E->F

Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).

Section 4: Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to the pharmacological characterization of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane. By employing a combination of binding, functional, and selectivity assays, researchers can elucidate its mechanism of action and objectively compare its performance against established modulators of nAChRs and σRs. The data generated from these studies will be critical in determining the therapeutic potential of this novel chemical scaffold and guiding future drug development efforts. The ultimate goal is to understand not just if the compound binds, but how it modulates the target's function in a physiologically relevant context, a key step in translating a novel molecule into a potential therapeutic agent.

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Safety Operating Guide

Personal protective equipment for handling 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, safety remains the paramount concern. This guide provides essential safety and logistical information for handling 10-Benzyl-3,10-diazabicyclo[4.3.1]decane, a unique bicyclic diamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from structurally similar molecules, namely benzyl derivatives and bicyclic amines, to establish a robust safety protocol. Our approach is rooted in a conservative interpretation of potential hazards to ensure the utmost protection for laboratory personnel.

Inferred Hazard Assessment

The chemical structure of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane incorporates two key functionalities that inform our safety assessment: a benzyl group and a diazabicycloalkane core.

  • Benzyl Moiety: Compounds containing a benzyl group, such as benzyl alcohol, can be harmful if swallowed or inhaled and may cause serious eye irritation.[1][2]

  • Diazabicycloalkane Core: Bicyclic amines can be skin and respiratory irritants.[3] While specific toxicological data for this core structure is limited, its basic nature suggests it could be corrosive or irritating to tissues upon contact.

Based on these structural components, it is prudent to treat 10-Benzyl-3,10-diazabicyclo[4.3.1]decane as a compound that is potentially harmful by inhalation, ingestion, and skin contact, and as a potential eye and skin irritant.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the inferred risks. The following table outlines the recommended PPE for handling 10-Benzyl-3,10-diazabicyclo[4.3.1]decane.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166.[1][4] A face shield should be worn in addition to goggles when there is a splash hazard.To protect against potential eye irritation or chemical splashes.
Hand Protection Chemically resistant gloves such as butyl rubber, polyvinyl chloride (PVC), or Viton.[4] Glove integrity should be checked before each use.To prevent skin contact with the potentially irritating or harmful compound.
Skin and Body Protection A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or suit should be worn.To protect the skin from accidental contact.
Respiratory Protection When handling the compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation.[5]To mitigate the risk of inhaling the potentially harmful compound, especially if it is a powder or aerosol.

The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram illustrates a logical workflow for this process.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure A Review available data for 10-Benzyl-3,10-diazabicyclo[4.3.1]decane B Analyze structural analogues: - Benzyl compounds - Bicyclic diamines A->B No specific SDS found C Infer potential hazards: - Inhalation toxicity - Skin/eye irritation - Ingestion toxicity B->C D Eye/Face Protection: Chemical Goggles (EN 166) + Face Shield (splash risk) C->D E Hand Protection: Chemically resistant gloves (e.g., Butyl, PVC, Viton) C->E F Body Protection: Lab Coat + Chemical Apron (as needed) C->F G Respiratory Protection: NIOSH-approved respirator (if outside fume hood) C->G H Work in a certified chemical fume hood D->H E->H F->H I Implement engineering controls (e.g., ventilation) G->I

Caption: Workflow for PPE Selection for Novel Compounds.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Engineering Controls

  • Fume Hood: Always handle 10-Benzyl-3,10-diazabicyclo[4.3.1]decane in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Clear Workspace: Before commencing work, ensure the handling area is free of unnecessary equipment and chemicals to prevent clutter and potential cross-contamination.[5]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[6]

3.2. Handling and Experimental Use

  • Weighing: If the compound is a solid, perform all weighing and aliquoting within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[5] Use anti-static weighing dishes to prevent powder from scattering.[5]

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.[5]

  • Avoid Contamination: Never return unused chemicals to the original container.[5]

3.3. Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an absorbent material like sand or diatomaceous earth to contain the spill.[2]

  • Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Clean-up: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

3.4. Disposal Plan

All waste containing 10-Benzyl-3,10-diazabicyclo[4.3.1]decane must be treated as hazardous waste.

  • Waste Containers: Collect all chemical waste in clearly labeled, sealed containers.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[7]

First Aid Measures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[6] Seek medical attention if irritation develops.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Wash out the mouth with water. Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently and safely work with 10-Benzyl-3,10-diazabicyclo[4.3.1]decane, fostering a secure environment for scientific advancement.

References

  • Personal protective equipment for handling N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine - Benchchem. (n.d.).
  • SAFETY DATA SHEET BENZYL ALCOHOL TECH - Chemical Suppliers. (2015, March 13).
  • Benzyl alcohol EPR - Labbox Export. (2023, January 12).
  • Material Safety Data Sheet - Pfizer. (2007, September 19).
  • Benzyl alcohol-SDS-MedChemExpress. (n.d.).
  • Safety Data Sheet: benzyl alcohol - Valudor Products. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - Merck Millipore. (2025, July 28).

Sources

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10-Benzyl-3,10-diazabicyclo[4.3.1]decane
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